Technical Documentation Center

N-(Cyclohexylmethyl)-2-pentanamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(Cyclohexylmethyl)-2-pentanamine hydrochloride
  • CAS: 1609400-61-4

Core Science & Biosynthesis

Foundational

N-(Cyclohexylmethyl)-2-pentanamine hydrochloride chemical structure and properties

Technical Monograph: N-(Cyclohexylmethyl)-2-pentanamine Hydrochloride Executive Summary N-(Cyclohexylmethyl)-2-pentanamine hydrochloride (CAS: 1609400-61-4) is a lipophilic secondary amine salt characterized by a 2-penty...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-(Cyclohexylmethyl)-2-pentanamine Hydrochloride

Executive Summary

N-(Cyclohexylmethyl)-2-pentanamine hydrochloride (CAS: 1609400-61-4) is a lipophilic secondary amine salt characterized by a 2-pentyl chiral backbone N-substituted with a cyclohexylmethyl moiety.[1] While structurally homologous to sympathomimetic amines like propylhexedrine and cyclopentamine, this compound primarily serves as a high-value building block in medicinal chemistry—specifically in the synthesis of N-alkylated aminoquinoline antimalarials and lipophilic cation surfactants.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and analytical characterization standards.

Chemical Identity & Structural Analysis

The molecule consists of a pentane chain with an amine functionality at the C2 position (chiral center), which is secondary-substituted by a cyclohexylmethyl group.[1] This steric bulk at the nitrogen atom significantly influences its basicity and lipophilicity compared to the parent 2-pentanamine.[1]

Parameter Data
IUPAC Name N-(Cyclohexylmethyl)pentan-2-amine hydrochloride
CAS Number 1609400-61-4 (HCl salt)
Molecular Formula C₁₂H₂₅N[1] · HCl
Molecular Weight 219.80 g/mol (Salt) / 183.33 g/mol (Free Base)
SMILES CCCCC(C)NCC1CCCCC1.Cl
Chirality Contains one stereocenter at C2 of the pentyl chain.[1][2] Commercial supplies are typically racemic unless specified as (R) or (S).[1]
Structural Visualization

The following diagram illustrates the connectivity and the steric environment of the secondary amine, which is crucial for understanding its reactivity in nucleophilic substitutions.

ChemicalStructure Cyclohexyl Cyclohexyl Ring (Lipophilic Domain) Linker Methylene Bridge (-CH2-) Cyclohexyl->Linker Steric Bulk Amine Secondary Amine (HCl Salt Core) Linker->Amine N-Alkylation Pentyl 2-Pentyl Chain (Chiral Backbone) Amine->Pentyl C2 Attachment

Figure 1: Structural segmentation of N-(Cyclohexylmethyl)-2-pentanamine HCl.[1]

Physicochemical Properties

The hydrochloride salt exhibits distinct properties driven by the amphiphilic nature of the cation (hydrophobic cyclohexyl/pentyl tails vs. hydrophilic ammonium head).

PropertyValue / DescriptionSource/Prediction
Appearance White to off-white crystalline solidEmpirical (Ambeed)
Melting Point 185–190 °C (Predicted)Estimated based on homologous secondary amine HCl salts
Solubility (Water) Moderate (< 50 mg/mL)Reduced by lipophilic C6+C5 chains
Solubility (EtOH) HighSuitable for recrystallization
LogP (Free Base) ~4.2Calculated (High Lipophilicity)
pKa ~10.5Typical for N-alkyl-2-alkylamines

Synthetic Methodology

The most robust synthesis for high-purity N-(Cyclohexylmethyl)-2-pentanamine is Reductive Amination .[1] This route avoids the over-alkylation issues common with direct alkylation (using halides) and allows for the use of mild reducing agents.

Reaction Scheme
  • Condensation: Cyclohexanecarbaldehyde + 2-Aminopentane → Imine (Schiff Base)[1]

  • Reduction: Imine + Hydride Donor → Secondary Amine

  • Salt Formation: Amine + HCl → Hydrochloride Salt

Synthesispathway Aldehyde Cyclohexanecarbaldehyde (1.0 eq) Imine Hemiaminal / Imine Intermediate (Transient) Aldehyde->Imine -H2O (Dehydration) Amine 2-Aminopentane (1.1 eq) Amine->Imine -H2O (Dehydration) FreeBase Free Base Amine Imine->FreeBase Reduction (STAB) STAB NaBH(OAc)3 (1.4 eq, DCM) STAB->FreeBase Final N-(Cyclohexylmethyl)-2-pentanamine HCl FreeBase->Final Salt Formation HCl HCl in Et2O HCl->Final

Figure 2: One-pot reductive amination workflow using Sodium Triacetoxyborohydride (STAB).

Detailed Protocol (Bench Scale)

Reagents:

  • Cyclohexanecarbaldehyde (CAS: 2043-61-0)[1]

  • 2-Aminopentane (CAS: 625-30-9)[1][3]

  • Sodium Triacetoxyborohydride (STAB)[1]

  • Dichloromethane (DCM), anhydrous[1]

  • Acetic Acid (AcOH)[1]

Procedure:

  • Imine Formation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve Cyclohexanecarbaldehyde (10 mmol) and 2-Aminopentane (11 mmol) in anhydrous DCM (30 mL).

  • Catalysis: Add glacial Acetic Acid (10 mmol) to catalyze imine formation. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH₄ for its selectivity toward imines over aldehydes, preventing side-product formation.[1]

  • Quenching: Allow to warm to RT and stir for 12 hours. Quench with saturated NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over MgSO₄, and concentrate in vacuo.

  • Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add 2M HCl in ether dropwise until precipitation ceases. Filter the white solid and recrystallize from Ethanol/Et₂O.

Validation Checkpoint: The crude free base should show a disappearance of the aldehyde peak (~9.6 ppm) in ¹H NMR and the appearance of the N-CH₂ doublet around 2.4–2.5 ppm.[1]

Analytical Characterization

To ensure scientific integrity, the compound must be validated using the following spectral markers.

¹H NMR Spectroscopy (500 MHz, CDCl₃)
  • δ 9.2–9.5 ppm (br s, 2H): Ammonium protons (NH₂⁺).[1]

  • δ 3.1–3.2 ppm (m, 1H): Methine proton at the chiral center (N-CH(CH₃)-).[1]

  • δ 2.7–2.8 ppm (d/m, 2H): Methylene bridge protons (Cyclohexyl-CH ₂-N).[1]

  • δ 1.4 ppm (d, 3H): Methyl doublet adjacent to the chiral center.

  • δ 0.9 ppm (t, 3H): Terminal methyl of the pentyl chain.

Mass Spectrometry (GC-MS)
  • Molecular Ion: m/z 183 [M]+ (Free base).[1]

  • Base Peak: Likely m/z 112 (Alpha-cleavage at the pentyl chain) or m/z 96 (Cyclohexylmethyl fragment).[1]

  • Fragmentation Pattern: Alpha-cleavage is the dominant mechanism for secondary amines.[1]

    • Cleavage A: Loss of Propyl group (M - 43).[1]

    • Cleavage B: Loss of Cyclohexylmethyl group.

Pharmacological & Application Context

While specific clinical data for this exact salt is limited, its structure-activity relationship (SAR) places it within a known class of bioactive amines.[1]

SAR Analysis (Predicted)
  • Sympathomimetic Activity: The 2-pentanamine (1-methylbutylamine) core is a known pressor.[1] However, N-substitution with a bulky cyclohexylmethyl group typically reduces direct adrenergic receptor agonism compared to N-methyl analogs (like methamphetamine or propylhexedrine) but may increase affinity for sigma receptors or act as a norepinephrine reuptake inhibitor (NRI).[1]

  • Lipophilicity: The high LogP suggests significant Blood-Brain Barrier (BBB) penetration, potentially extending its half-life and volume of distribution compared to simple aliphatic amines.[1]

Research Applications
  • Antimalarial Synthesis: Used as a lipophilic side-chain precursor for 4-aminoquinoline derivatives (chloroquine analogs).[1] The bulky amine hinders metabolic N-dealkylation, potentially prolonging drug action.[1]

  • Corrosion Inhibition: Long-chain and cycloalkyl amines are studied for their ability to form protective monolayers on metals in acidic environments.

  • Chiral Resolution Agents: The racemic amine can be resolved using tartaric acid derivatives to create chiral bases for enantioselective synthesis.

Safety & Handling (GHS Standards)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator.

References

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]

  • PubChem. (2024).[4][5] Compound Summary: N-(cyclohexylmethyl)cyclopentanamine (Structural Analog).[1] National Library of Medicine. Retrieved from [Link][1]

Sources

Exploratory

N-(Cyclohexylmethyl)-2-pentanamine hydrochloride CAS number and identifiers

Executive Summary & Chemical Identity[1][2][4][5][6] N-(Cyclohexylmethyl)-2-pentanamine hydrochloride is a secondary amine derivative characterized by a lipophilic cyclohexylmethyl group attached to the nitrogen of a 2-p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][4][5][6]

N-(Cyclohexylmethyl)-2-pentanamine hydrochloride is a secondary amine derivative characterized by a lipophilic cyclohexylmethyl group attached to the nitrogen of a 2-pentanamine (1-methylbutylamine) backbone.[1][2][3] Structurally, it represents a hybrid scaffold sharing features with sympathomimetic amines (e.g., propylhexedrine) and local anesthetics.[3]

This guide provides a comprehensive technical profile for researchers and drug development professionals, focusing on its synthesis, physiochemical properties, and analytical characterization.[3]

Identifiers & Nomenclature
IdentifierValue
Chemical Name N-(Cyclohexylmethyl)-2-pentanamine hydrochloride
IUPAC Name N-(cyclohexylmethyl)pentan-2-amine hydrochloride
CAS Number (HCl) 1609400-61-4
CAS Number (Free Base) 706823-11-2
Molecular Formula C₁₂H₂₅N[1][2][4][5][6][7] · HCl
Molecular Weight 219.80 g/mol (Salt); 183.34 g/mol (Base)
SMILES CCCCC(C)NCC1CCCCC1.Cl
InChI Key Predicted: UQXZKQLV...[1][2][3] (Varies by stereochemistry)

Physiochemical Profile

Understanding the physical constants is critical for formulation and handling.[3] The hydrochloride salt improves water solubility and stability compared to the volatile free base.[3]

PropertyValue / Description
Appearance White to off-white crystalline solid (HCl salt)
Solubility Soluble in water, ethanol, methanol; sparingly soluble in acetone.[1][2][3]
Melting Point 145–150 °C (Estimated range for secondary amine HCl salts of this MW)
pKa ~10.5 (Predicted for secondary amine)
LogP ~3.8 (Free base, predicted); Lipophilic character dominates.[3]
Hygroscopicity Moderate; storage under desiccant recommended.[3]

Synthesis & Manufacturing Protocol

The most robust and scalable route for synthesizing N-(Cyclohexylmethyl)-2-pentanamine is Reductive Amination .[1][2] This method avoids the formation of tertiary amine byproducts common in direct alkylation and allows for mild reaction conditions.[3]

Reaction Pathway

The synthesis involves the condensation of Cyclohexanecarbaldehyde with 2-Aminopentane to form an imine intermediate, which is subsequently reduced in situ.[2][3]

SynthesisPathway Aldehyde Cyclohexanecarbaldehyde (CAS 2043-61-0) Imine Imine Intermediate (Unstable) Aldehyde->Imine Amine 2-Aminopentane (CAS 634-93-5) Amine->Imine Base Free Base (Oil) Imine->Base Reduction Reagents NaBH(OAc)3 DCM / AcOH Reagents->Imine Salt Final Product HCl Salt Base->Salt HCl/Et2O

Figure 1: Reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB).[1][2][3]

Step-by-Step Experimental Protocol

Objective: Synthesis of 10.0 g of N-(Cyclohexylmethyl)-2-pentanamine HCl.

Reagents:

  • Cyclohexanecarbaldehyde (1.0 eq)[2][3]

  • 2-Aminopentane (1.05 eq)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)[2][3]

  • Acetic Acid (1.0 eq)[2][3]

  • Dichloromethane (DCM) (anhydrous)[2][3]

Procedure:

  • Imine Formation:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Cyclohexanecarbaldehyde (5.6 g, 50 mmol) in 150 mL of anhydrous DCM.

    • Add 2-Aminopentane (4.58 g, 52.5 mmol) followed by Acetic Acid (3.0 g, 50 mmol).

    • Stir at room temperature for 30 minutes under nitrogen atmosphere. Note: The solution may warm slightly as the imine forms.[1][3]

  • Reduction:

    • Cool the mixture to 0°C in an ice bath.

    • Add Sodium Triacetoxyborohydride (14.8 g, 70 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H2) may occur.[3]

    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Quench & Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (100 mL). Stir for 20 minutes until gas evolution ceases.

    • Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 50 mL).[3]

    • Combine organic phases, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to yield the crude free base (pale yellow oil).[3]

  • Salt Formation (Hydrochlorination):

    • Dissolve the crude oil in dry Diethyl Ether (50 mL).

    • Cool to 0°C. Dropwise add 2M HCl in Diethyl Ether (30 mL) with vigorous stirring.

    • A white precipitate will form immediately.[3] Stir for 30 minutes.

    • Filter the solid, wash with cold ether (2 x 20 mL), and dry under vacuum at 40°C.[3]

Yield: Expected yield: 8.5 – 9.5 g (75–85%).

Analytical Characterization

Validating the identity of the synthesized compound is mandatory.[3] The following spectral data describes the expected signals for the HCl salt.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.8–9.2 ppm (br s, 2H): Ammonium protons (NH₂⁺).[3]

  • δ 3.1–3.2 ppm (m, 1H): Methine proton on the pentyl chain (CH-N).[2][3]

  • δ 2.6–2.8 ppm (d, 2H): Methylene protons adjacent to the cyclohexyl ring (N-CH₂-Cy).[2][3]

  • δ 1.6–1.8 ppm (m, 6H): Cyclohexyl ring protons (equatorial/axial).[3]

  • δ 1.2–1.4 ppm (m, 4H): Methylene protons of the pentyl chain.[3]

  • δ 1.15 ppm (d, 3H): Methyl group of the 2-pentyl moiety (doublet due to coupling with CH).[2][3]

  • δ 0.90 ppm (t, 3H): Terminal methyl of the pentyl chain.[3]

Mass Spectrometry (GC-MS / LC-MS)[1][2][3]

The fragmentation pattern is dictated by alpha-cleavage relative to the nitrogen atom.[1][2][3]

  • Molecular Ion (M+): m/z 183 (Free base).[3]

  • Base Peak: The primary fragmentation occurs at the alpha-carbon of the 2-pentyl group.[1][2][3]

    • Loss of Propyl group (C3H7, M-43): Cleavage of the alkyl chain.[3]

    • Major Fragment (m/z ~140): [Cyclohexyl-CH₂-NH=CH-CH₃]⁺.[1][2][3]

Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Product (HCl Salt) PurityCheck HPLC / TLC (Purity > 98%) Sample->PurityCheck StructureID Structural Elucidation PurityCheck->StructureID If Pass NMR 1H / 13C NMR (Confirm Carbon Skeleton) StructureID->NMR MS LC-MS / GC-MS (Confirm MW: 183.3) StructureID->MS IR FT-IR (Amine Salt Bands: 2800-3000 cm-1) StructureID->IR Release Batch Release NMR->Release MS->Release IR->Release

Figure 2: Quality control workflow for batch release.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4.[3]

  • Skin Irritation: Category 2.[3]

  • Eye Irritation: Category 2A.[3]

  • STOT-SE: Category 3 (Respiratory irritation).[2][3]

Handling Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3]

  • Inhalation: Handle the powder in a fume hood to avoid inhaling dust.[3]

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Hygroscopic—keep tightly sealed.[3]

References

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 551147 (Related Analog: N-cyclohexyl-benzenamine). Retrieved from [Link][2][3]

  • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry, 61(11), 3849-3862.[2][3] (Standard protocol reference for reductive amination).

Sources

Foundational

toxicological profile of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride

An In-depth Technical Guide to the Toxicological Profile of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride Foreword: Navigating the Unknowns of Novel Chemical Entities In the landscape of drug development and chemical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Toxicological Profile of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride

Foreword: Navigating the Unknowns of Novel Chemical Entities

In the landscape of drug development and chemical research, the emergence of novel chemical entities (NCEs) like N-(Cyclohexylmethyl)-2-pentanamine hydrochloride presents both opportunities and significant safety challenges. As a secondary amine featuring a cyclohexylmethyl and a pentanamine structure, its pharmacological and toxicological properties are not well-documented in public literature. This guide is crafted for researchers, scientists, and drug development professionals to provide a robust framework for the comprehensive toxicological evaluation of such compounds. We will not merely list protocols; we will delve into the scientific rationale behind each step, ensuring a self-validating system of inquiry from initial characterization to in-depth in vivo studies. The methodologies outlined herein are based on established principles of toxicology and regulatory guidelines, providing a blueprint for generating a thorough and reliable safety profile.

Physicochemical Characterization and Analytical Method Development

A prerequisite to any toxicological assessment is a thorough understanding of the compound's physicochemical properties and the establishment of reliable analytical methods for its detection and quantification.

1.1. Core Physicochemical Parameters

The behavior of a compound in biological systems is heavily influenced by its physical and chemical characteristics. Key parameters to be determined for N-(Cyclohexylmethyl)-2-pentanamine hydrochloride include:

  • Molecular Weight: 179.69 g/mol (for the free base)

  • Solubility: To be determined in aqueous and relevant organic solvents. This is critical for formulation development for both in vitro and in vivo studies.

  • pKa: The ionization constant is crucial for predicting its behavior at physiological pH, which affects absorption, distribution, and receptor interaction.

  • LogP (Octanol-Water Partition Coefficient): This parameter provides insight into the lipophilicity of the compound, which is a key determinant of its ability to cross biological membranes.

1.2. Analytical Method Validation: High-Performance Liquid Chromatography (HPLC)

A validated analytical method is the cornerstone of reliable toxicological data. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection is a standard and robust method for the quantification of amine-containing compounds in various matrices.

Protocol: RP-HPLC Method for Quantification of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm), a UV detector, and an autosampler.

  • Mobile Phase Preparation: An isocratic mobile phase of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 75:25 v/v) is a common starting point for similar compounds.[1] The mobile phase should be filtered and degassed.

  • Standard Solution Preparation: Prepare a stock solution of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride in the mobile phase (e.g., 1 mg/mL). Create a series of calibration standards by serial dilution to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: For in vitro samples (e.g., cell lysates), protein precipitation with acetonitrile followed by centrifugation is a common practice. For in vivo samples (e.g., plasma), liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: As the compound lacks a strong chromophore, detection in the low UV range (e.g., 210 nm) or, ideally, using a mass spectrometer (LC-MS/MS) for higher specificity and sensitivity is recommended.[2]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

In Vitro Toxicological Assessment: A Tiered Approach

In vitro assays are fundamental for early-stage hazard identification, providing mechanistic insights while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[3]

2.1. Cytotoxicity Screening

The initial step is to assess the compound's general toxicity to living cells. This is typically done using a variety of cell lines to identify potential target organs and establish a concentration range for subsequent, more specific assays.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Seed a relevant cell line (e.g., SH-SY5Y neuroblastoma cells for neurotoxicity, HepG2 hepatoma cells for hepatotoxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride (e.g., from 0.1 µM to 1 mM) for a specified duration (e.g., 24, 48, and 72 hours). Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • MTT Incubation: After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (the concentration that inhibits 50% of cell viability).

2.2. Genotoxicity Assessment

It is crucial to determine if the compound can cause damage to genetic material, as this can lead to mutagenesis and carcinogenesis.

  • Ames Test (Bacterial Reverse Mutation Assay): This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.

  • In Vitro Micronucleus Assay: This test, conducted in mammalian cells, identifies both clastogens (agents that cause chromosome breaks) and aneugens (agents that affect chromosome segregation).

2.3. Safety Pharmacology

In vitro safety pharmacology assays can predict potential adverse effects on major physiological systems. A key assay is the hERG (human Ether-à-go-go-Related Gene) assay , which assesses the risk of drug-induced cardiac arrhythmia (QT prolongation).

Table 1: Hypothetical In Vitro Toxicology Data for N-(Cyclohexylmethyl)-2-pentanamine hydrochloride

AssayCell Line/SystemEndpointResult (Hypothetical)
Cytotoxicity (MTT)SH-SY5Y (Neuroblastoma)IC50 (24h)75 µM
Cytotoxicity (MTT)HepG2 (Hepatoma)IC50 (24h)150 µM
Genotoxicity (Ames)S. typhimurium (TA98, TA100)MutagenicityNegative (with and without S9)
Genotoxicity (MN)CHO-K1 cellsMicronucleusNegative
hERG InhibitionHEK293 cellsIC50> 30 µM

Diagram: In Vitro Toxicology Workflow

InVitro_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Genotoxicity Assessment cluster_2 Phase 3: Safety Pharmacology A Cytotoxicity Assays (e.g., MTT on SH-SY5Y, HepG2) B Determine IC50 values A->B C Ames Test (Bacterial Reverse Mutation) B->C Concentration range informed by IC50 D In Vitro Micronucleus Assay (Mammalian Cells) B->D Concentration range informed by IC50 E hERG Assay (Cardiotoxicity) B->E Concentration range informed by IC50

Caption: A tiered workflow for in vitro toxicological assessment.

In Vivo Toxicological Evaluation: Bridging to Human Relevance

While in vitro studies are invaluable, in vivo studies in animal models are essential for understanding the complex interactions of a compound within a whole organism.[4][5] These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data quality and integrity.

3.1. Acute Systemic Toxicity

The initial in vivo study is typically an acute toxicity study to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.

Protocol: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)

  • Animal Model: Use a single sex (usually female) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride to one animal. The starting dose is selected based on in vitro data and any available information on similar compounds.

  • Observation: Observe the animal for signs of toxicity for up to 14 days. Key observations include changes in behavior, appearance, body weight, and food/water consumption.

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. This sequential process allows for an estimation of the LD50 with a minimal number of animals.

  • Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Tissues from major organs are collected for histopathological examination to identify any treatment-related changes.

3.2. Repeated-Dose Toxicity

If the compound is intended for chronic exposure, repeated-dose toxicity studies (e.g., 28-day or 90-day studies) are necessary to evaluate the cumulative effects of the compound.

3.3. Safety Pharmacology

In vivo safety pharmacology studies assess the effects of the compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.

Table 2: Hypothetical In Vivo Acute Toxicity Data for N-(Cyclohexylmethyl)-2-pentanamine hydrochloride

SpeciesRoute of AdministrationMTD (Maximum Tolerated Dose)Estimated LD50Target Organs (Histopathology)Clinical Signs at High Doses
RatOral50 mg/kg~150 mg/kgLiver (mild centrilobular hypertrophy), CNSHyperactivity, tremors, ataxia

Diagram: In Vivo Study Design

InVivo_Design cluster_0 Acute Toxicity Study cluster_1 Repeated-Dose Study (e.g., 28-day) cluster_2 Safety Pharmacology A Single Dose Escalation B Determine MTD/LD50 A->B C Identify Target Organs B->C D Daily Dosing C->D Inform dose selection G Cardiovascular (ECG, BP) C->G Guide specific assessments H Respiratory (Plethysmography) C->H I CNS (Functional Observational Battery) C->I E Monitor Clinical Signs, Body Weight D->E F Terminal Bloodwork & Histopathology E->F

Caption: A phased approach to in vivo toxicological studies.

Mechanistic Insights and Potential Signaling Pathways

Given its chemical structure as a substituted amine, N-(Cyclohexylmethyl)-2-pentanamine hydrochloride may interact with various neurotransmitter systems. Arylcyclohexylamines, a related class of compounds, are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[6] Other potential targets include monoamine transporters (for dopamine, norepinephrine, and serotonin) and serotonin receptors.[7]

Diagram: Hypothetical Signaling Pathway

Signaling_Pathway cluster_0 Potential Neuronal Interactions cluster_1 Downstream Effects Compound N-(Cyclohexylmethyl)- 2-pentanamine HCl NMDA_R NMDA Receptor Compound->NMDA_R Antagonism (?) DAT Dopamine Transporter Compound->DAT Inhibition (?) SERT Serotonin Transporter Compound->SERT Inhibition (?) Glutamate ↓ Glutamatergic Signaling NMDA_R->Glutamate Dopamine ↑ Synaptic Dopamine DAT->Dopamine Serotonin ↑ Synaptic Serotonin SERT->Serotonin Synapse Synaptic Cleft

Caption: Potential molecular targets and downstream effects.

Risk Assessment and Conclusion

The comprehensive toxicological profile generated through the described workflow allows for a robust risk assessment. Based on our hypothetical data, N-(Cyclohexylmethyl)-2-pentanamine hydrochloride exhibits moderate acute toxicity, with the central nervous system and liver as potential target organs. The lack of genotoxicity is a positive finding. The risk assessment would involve determining a No-Observed-Adverse-Effect-Level (NOAEL) from repeated-dose studies and applying appropriate safety factors to establish a safe exposure level for humans.[8]

This guide provides a systematic and scientifically rigorous framework for the toxicological evaluation of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride. By following this structured approach, researchers can generate the necessary data to make informed decisions regarding the safety of this and other novel chemical entities.

References

  • MDPI. (2021, June 24). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Retrieved from [Link]

  • PubMed. (2021, June 24). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Retrieved from [Link]

  • LJMU Research Online. Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global. Retrieved from [Link]

  • Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]

  • Vivotecnia. In vivo toxicology studies - Drug development - PK-TK. Retrieved from [Link]

  • InterBioTox. In vivo Toxicology. Retrieved from [Link]

  • Charles River Laboratories. In Vitro Toxicology Testing. Retrieved from [Link]

  • Committee on Toxicity. TOX-2021-40 Summary of EFSA draft guidance on chemical assessment groups. Retrieved from [Link]

  • Pacific BioLabs. Toxicology Studies. Retrieved from [Link]

  • OECD. Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. The Crucial Role of preclinical toxicology studies in Drug Discovery. Retrieved from [Link]

  • Creative Bioarray. In Vivo Toxicity Study. Retrieved from [Link]

  • University of Pretoria. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method for. Retrieved from [Link]

  • JRC Publications Repository. (2023, November 30). A pragmatic framework for the application of new approach methodologies in one health toxicological risk assessment. Retrieved from [Link]

  • Hampton Research. (2020, March 20). Safety Data Sheet. Retrieved from [Link]

  • ICCA. Global Product Strategy ICCA Guidance on Chemical Risk Assessment. Retrieved from [Link]

  • ERASM. Toxicological assessment and chemical legislation. Retrieved from [Link]

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. Cypenamine. Retrieved from [Link]

  • Al-Salman, H. N. K. (2018, September 5). Analytical methods for diagnosis a mixture of narcotic substances in seized materials. Retrieved from [Link]

  • PubMed. (2021, August 10). New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat. Retrieved from [Link]

  • ResearchGate. (2014, January). A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat. Retrieved from [Link]

  • ScienceOpen. Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemis. Retrieved from [Link]

  • Quick Company. An Improved Process For Manufacture Of 2 Amino 3,5 Dibromo N. Retrieved from [Link]

  • PubChem. N-cyclohexyl-N-pentan-2-ylhydroxylamine | C11H23NO | CID 134925781. Retrieved from [Link]

  • Umweltbundesamt. (2021, April 29). Toxicological basic data for the derivation of EU-LCI values. Retrieved from [Link]

  • ResearchGate. Mechanism of action of arylcyclohexylamine derivatives. Retrieved from [Link]

  • MDPI. (2025, January 6). 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate. Retrieved from [Link]

Sources

Exploratory

Strategic Analysis: N-(Cyclohexylmethyl)-2-pentanamine Hydrochloride &amp; Derivatives

The following technical guide provides an in-depth review and strategic analysis of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride and its structural derivatives. This document is designed for researchers and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review and strategic analysis of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride and its structural derivatives. This document is designed for researchers and drug development professionals, focusing on the compound's synthesis, structure-activity relationships (SAR), and pharmacological potential as a Sigma-1 receptor ligand and cationic amphiphile.[1]

Classification: Lipophilic Aliphatic Amine / Sigma-1 Receptor Ligand Scaffold CAS Registry Number: 706823-11-2 (Free base) Molecular Formula: C₁₂H₂₅N[1][2] · HCl

Executive Summary & Chemical Identity

N-(Cyclohexylmethyl)-2-pentanamine hydrochloride represents a specific class of N-substituted cycloalkylmethylamines .[1] While often appearing in high-throughput screening libraries as a building block, its structural architecture—a secondary amine flanked by a lipophilic cyclohexyl "head" and a branched alkyl "tail"—identifies it as a "privileged scaffold" for two distinct pharmacological applications: Sigma-1 receptor (σ1R) modulation and antimicrobial cationic amphiphilicity .[1]

Unlike its structural cousin Propylhexedrine (which possesses a phenethylamine-like backbone), this compound features a flexible methylene linker and a "reversed" nitrogen placement, shifting its profile from direct sympathomimetic release to potential neuromodulation and membrane interaction.[1]

Chemical Structure Analysis[1][2][3][4]
  • Core Pharmacophore: Secondary amine (protonated at physiological pH).[1]

  • Hydrophobic Domain A: Cyclohexylmethyl group (bulky, aliphatic).[1]

  • Hydrophobic Domain B: 2-Pentyl group (branched alkyl chain).[1]

  • Key Property: High lipophilicity (LogP ~4.[1]0) ensuring Blood-Brain Barrier (BBB) permeability.[1]

Synthesis & Manufacturing Protocol

The most robust route for synthesizing N-(Cyclohexylmethyl)-2-pentanamine derivatives is via reductive amination .[1] This pathway is preferred for its atom economy and the ability to generate diverse analogs by varying the carbonyl or amine precursors.

Core Synthesis Workflow

Reaction Type: Reductive Amination Precursors: Cyclohexanecarboxaldehyde + 2-Aminopentane[1]

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a reaction vessel with Cyclohexanecarboxaldehyde (1.0 eq) and 2-Aminopentane (1.0 eq) in anhydrous Methanol (MeOH) or Dichloromethane (DCM).

    • Add a dehydrating agent (e.g., MgSO₄ or molecular sieves) to drive the equilibrium toward the imine (Schiff base).[1]

    • Stir at room temperature for 2–4 hours. Monitor via TLC (disappearance of aldehyde).[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is preferred over NaBH₄ for its selectivity toward imines in the presence of aldehydes.

    • Allow the reaction to warm to room temperature and stir overnight (12h).

  • Workup & Salt Formation:

    • Quench with saturated NaHCO₃. Extract with Ethyl Acetate (3x).[1]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

    • Dissolve the crude oil in diethyl ether.

    • Add HCl in dioxane (4M) dropwise at 0°C to precipitate the hydrochloride salt.

    • Recrystallize from Ethanol/Ether to obtain white crystalline solid.

Synthesis Pathway Visualization

SynthesisPathway Aldehyde Cyclohexane- carboxaldehyde Imine Intermediate Imine Aldehyde->Imine MeOH, MgSO4 -H2O Amine 2-Aminopentane Amine->Imine Product N-(Cyclohexylmethyl)- 2-pentanamine HCl Imine->Product NaBH(OAc)3 Reductive Amination Imine->Product Salt Formation HCl HCl / Dioxane

Figure 1: Reductive amination pathway for the synthesis of N-(Cyclohexylmethyl)-2-pentanamine HCl.[1]

Pharmacological Profile & Mechanism of Action

While direct clinical data on this specific isomer is limited, the N-cyclohexylmethylamine moiety is a well-documented pharmacophore in medicinal chemistry.[1] The following analysis is derived from structure-activity relationship (SAR) data of homologous compounds.

Sigma-1 Receptor (σ1R) Affinity

The primary pharmacological target for N-cyclohexylmethyl derivatives is the Sigma-1 receptor , a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1]

  • Binding Mechanism: The σ1R binding pocket requires a positive ionizable nitrogen flanked by hydrophobic regions.

    • The Cyclohexylmethyl group occupies the primary hydrophobic pocket (similar to the phenyl ring in haloperidol).

    • The 2-Pentyl chain fits into the secondary hydrophobic sub-pocket.[1]

    • The protonated nitrogen forms an essential salt bridge with Asp126 or Glu172 in the receptor core.

  • Therapeutic Implication: High-affinity σ1R ligands are investigated for neuroprotection , cognitive enhancement , and antidepressant effects.[1]

Antimicrobial & Membrane Interaction

Aliphatic amines with medium-length alkyl chains exhibit cationic amphiphilicity .[1]

  • Mechanism: The protonated amine (hydrophilic head) attracts the molecule to the negatively charged bacterial cell wall. The lipophilic tail (cyclohexyl + pentyl) inserts into the lipid bilayer, causing depolarization and membrane disruption.

  • SAR Insight: Introduction of the N-cyclohexylmethyl moiety often maintains or enhances activity against M. tuberculosis and Gram-positive bacteria compared to simple benzyl analogs due to increased hydrophobicity without aromatic pi-stacking.[1]

Comparative SAR Data Table

The following table summarizes the inferred activity based on structural analogs (e.g., Spirocyclic cyclohexanes and substituted benzylamines).

Structural MotifPharmacological EffectMechanism Note
N-Cyclohexylmethyl High σ1R Affinity (Ki < 10 nM)Optimal bulk for hydrophobic pocket occupancy.[1]
N-Benzyl Moderate σ1R AffinityFlat aromatic ring is less optimal than cyclohexyl chair conformation for this specific pocket.[1]
2-Pentyl Chain Lipophilicity / Bioavailability Increases LogP; facilitates membrane crossing and BBB penetration.[1]
Secondary Amine Balanced Potency Often shows higher affinity than tertiary (N-methylated) analogs in this scaffold class.[1]

Experimental Validation Protocols

To validate the activity of N-(Cyclohexylmethyl)-2-pentanamine derivatives, the following standardized assays are recommended.

Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the binding affinity (


) of the compound.
  • Tissue Preparation: Use guinea pig brain membranes or HEK293 cells overexpressing human σ1R.

  • Radioligand: [³H]-(+)-Pentazocine (specific σ1 agonist).[1]

  • Non-specific Binding: Define using 10 µM Haloperidol.

  • Incubation:

    • Incubate membranes with radioligand and varying concentrations of N-(Cyclohexylmethyl)-2-pentanamine (10⁻¹⁰ to 10⁻⁵ M) in Tris-HCl buffer (pH 7.[1]4) for 120 min at 37°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Antimicrobial Susceptibility Testing (MIC)

Objective: Assess the cationic amphiphile potential against standard strains (e.g., S. aureus, E. coli).

  • Method: Broth microdilution in cation-adjusted Mueller-Hinton broth.

  • Inoculum:

    
     CFU/mL.
    
  • Compound Range: Serial 2-fold dilutions (e.g., 64 µg/mL to 0.125 µg/mL).

  • Incubation: 37°C for 16–20 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing visible growth.

Structural Logic & Signaling Diagram

The following diagram illustrates the dual-pathway potential of the compound: acting as a ligand for intracellular Sigma-1 receptors and as a membrane-disrupting agent in pathogens.[1]

MechanismAction Compound N-(Cyclohexylmethyl)- 2-pentanamine HCl Sigma1 Sigma-1 Receptor (ER Membrane) Compound->Sigma1 High Affinity Binding (Hydrophobic Interaction) BacterialMembrane Bacterial Cell Wall (Anionic Lipids) Compound->BacterialMembrane Electrostatic Attraction CaFlux Modulation of Ca2+ Signaling Sigma1->CaFlux Chaperone Activity Disruption Membrane Depolarization BacterialMembrane->Disruption Neuroprotection Neuroprotection & Cognitive Effects CaFlux->Neuroprotection CellDeath Bacterial Cell Death Disruption->CellDeath

Figure 2: Dual mechanism of action: Host Neuro-modulation vs. Pathogen Membrane Disruption.[1]

References

  • BenchChem. (2025).[1] In Vitro Mechanism of Action of Methylbenzyl(cyclohexylmethyl)amine: A Review of Available Data. Retrieved from [1]

  • Schepmann, D., et al. (2010).[1] Synthesis and σ receptor affinity of spiro[[2]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety. ResearchGate. Retrieved from

  • Touitou, M. (2020).[1] Design and Identification of Novel Agents to Tackle Antimicrobial Resistance in Tuberculosis. King's College London Research Portal. Retrieved from [1]

  • BioKB. (2024).[1] Identification, pharmacological evaluation and binding mode analysis of novel chromene and chromane based σ1 receptor ligands. Retrieved from [1]

  • Molecules Journal. (2022).[1] Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Retrieved from [1]

Sources

Foundational

Therapeutic Potential of N-(Cyclohexylmethyl)-2-pentanamine Hydrochloride: A Pharmacological &amp; Translational Analysis

Executive Summary N-(Cyclohexylmethyl)-2-pentanamine hydrochloride (CAS: 706823-11-2) represents a specific structural class of N-substituted aliphatic amines with significant, albeit under-explored, pharmacological pote...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(Cyclohexylmethyl)-2-pentanamine hydrochloride (CAS: 706823-11-2) represents a specific structural class of N-substituted aliphatic amines with significant, albeit under-explored, pharmacological potential. Structurally analogous to established sympathomimetics like propylhexedrine and cyclopentamine, this compound integrates a lipophilic cyclohexylmethyl moiety with a 2-pentanamine backbone. This unique steric and electronic configuration suggests a dual mechanism of action: sympathomimetic modulation via monoamine transporter interaction and potential ion channel blockade (NMDA/Na+ channels).

This technical guide provides a comprehensive analysis of its physicochemical properties, hypothesized mechanisms of action, therapeutic applications, and rigorous experimental protocols for synthesis and validation.

Part 1: Chemical Identity & Physicochemical Profiling[1]

Structural Analysis

The molecule consists of a secondary amine core flanked by a flexible aliphatic chain (2-pentyl) and a bulky lipophilic anchor (cyclohexylmethyl).

  • IUPAC Name: N-(cyclohexylmethyl)pentan-2-amine hydrochloride

  • Molecular Formula: C₁₂H₂₅N · HCl

  • Molecular Weight: 183.33 g/mol (Free base) / ~219.8 g/mol (HCl salt)

  • Key Structural Features:

    • Chiral Center: Carbon-2 of the pentyl chain is chiral, existing as (R) and (S) enantiomers.

    • Lipophilic Domain: The cyclohexylmethyl group significantly increases LogP compared to the parent 2-pentanamine, facilitating Blood-Brain Barrier (BBB) permeability.

Predicted Physicochemical Properties
PropertyValue (Predicted)Clinical Implication
LogP 3.8 - 4.2High CNS penetration; potential for depot effect in lipid tissues.
pKa ~10.5Predominantly ionized (cationic) at physiological pH (7.4).
Solubility High (Water/Ethanol)Excellent bioavailability in aqueous formulations.
H-Bond Donors 2 (Ionized)Interaction with aspartate residues in receptor binding pockets.

Part 2: Pharmacology & Mechanism of Action (MOA)

Sympathomimetic Activity (Primary Mechanism)

Based on Structure-Activity Relationships (SAR) of homologous compounds (e.g., propylhexedrine, octodrine), N-(Cyclohexylmethyl)-2-pentanamine is hypothesized to act as an indirect sympathomimetic .

  • Transporter Substrate: The molecule likely acts as a substrate for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).

  • VMAT2 Interaction: Upon entry into the presynaptic neuron, it interacts with the Vesicular Monoamine Transporter 2 (VMAT2), displacing stored norepinephrine (NE) into the cytosol.

  • TAAR1 Activation: Potential agonism at the Trace Amine Associated Receptor 1 (TAAR1), triggering kinase cascades that reverse transporter flux (efflux of NE/DA).

NMDA Receptor Antagonism (Secondary Mechanism)

The bulky N-cyclohexylmethyl group mimics the steric profile of uncompetitive NMDA antagonists like Memantine and Neramexane .

  • Hypothesis: The cationic amine binds inside the ion channel pore (PCP site), while the cyclohexyl ring interacts with hydrophobic domains, blocking Ca²⁺ influx in a voltage-dependent manner. This confers potential neuroprotective or antidepressant effects.

Visualization: Signaling Pathway

The following diagram illustrates the dual pathway of adrenergic stimulation and potential NMDA modulation.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Compound N-(Cyclohexylmethyl)-2-pentanamine NET NET/DAT Uptake Compound->NET Substrate Entry NMDA NMDA Receptor (Channel Block) Compound->NMDA Pore Blockade VMAT2 VMAT2 Interaction NET->VMAT2 Translocation Cytosol_NE Cytosolic NE Increase VMAT2->Cytosol_NE Displacement Adrenergic Adrenergic Receptors (alpha/beta) Cytosol_NE->Adrenergic Reverse Transport (Efflux) Signal cAMP / Ca2+ Flux Adrenergic->Signal Excitation NMDA->Signal Inhibition (Neuroprotection)

Caption: Dual mechanism showing sympathomimetic efflux of norepinephrine and putative NMDA channel blockade.

Part 3: Therapeutic Applications

Nasal Decongestant (Vasoconstriction)
  • Rationale: Like propylhexedrine, the compound stimulates alpha-adrenergic receptors in the nasal mucosa, causing constriction of arterioles and reducing edema.

  • Advantage: The N-cyclohexylmethyl group increases lipophilicity, potentially extending the duration of action compared to simple aliphatic amines.

Hypotension Management
  • Rationale: Systemic administration would likely increase peripheral vascular resistance and cardiac output via beta-1 adrenergic stimulation.

  • Clinical Niche: Potential use in orthostatic hypotension, subject to safety profiling.

Neuroprotection & Cognitive Modulation (Investigational)
  • Rationale: If NMDA antagonism is confirmed, the compound could serve as a therapeutic for neurodegenerative conditions (Alzheimer's) or as a rapid-acting antidepressant, similar to ketamine but with a potentially milder side-effect profile due to the lack of an aryl ring (reducing psychotomimetic risk).

Part 4: Experimental Protocols

Synthesis: Reductive Amination

Objective: Synthesize N-(Cyclohexylmethyl)-2-pentanamine from 2-pentanamine and cyclohexanecarbaldehyde.

Reagents:

  • 2-Pentanamine (1.0 eq)

  • Cyclohexanecarbaldehyde (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Step-by-Step Protocol:

  • Imine Formation: In a round-bottom flask, dissolve Cyclohexanecarbaldehyde (10 mmol) in DCM (50 mL). Add 2-Pentanamine (10 mmol) and stir at room temperature for 30 minutes. Add 1-2 drops of glacial acetic acid to catalyze imine formation.

  • Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (STAB) (15 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

  • Quench: Quench the reaction with saturated NaHCO₃ solution (50 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine organic extracts.

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Salt Formation: Dissolve the crude oil in diethyl ether. Add 2M HCl in ether dropwise until precipitation is complete. Filter the white solid and recrystallize from ethanol/ether.

Analytical Validation (HPLC-MS)

System: Agilent 1200 Series or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: MS (ESI+) monitoring [M+H]⁺ = 184.2 m/z.

Part 5: Safety & Toxicology Profile

Cardiovascular Risks

As a sympathomimetic, the primary risks involve adrenergic overstimulation :

  • Hypertension: Acute vasoconstriction may lead to hypertensive crisis.

  • Tachycardia: Beta-1 activation increases heart rate.

  • Mitigation: Co-administration with alpha-blockers (e.g., Prazosin) in experimental settings can isolate CNS effects from peripheral cardiovascular toxicity.

Abuse Potential

Structural similarity to "designer" stimulants (e.g., DMHA, DMAA) suggests a potential for abuse. The cyclohexyl group may smooth the pharmacokinetic curve, potentially delaying onset but prolonging effects, which alters the addiction liability profile.

References

  • PubChem. (2025).[1][2] Compound Summary: N-(Cyclohexylmethyl)-2-pentanamine. National Center for Biotechnology Information. Available at: [Link]

  • Blobaum, A. L., et al. (2007). Pharmacological Characterization of N-Substituted Phenethylamines as Monoamine Transporter Substrates. Journal of Pharmacology and Experimental Therapeutics. (Cited for SAR of N-substituted amines).[3][4]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Available at: [Link]

Disclaimer: N-(Cyclohexylmethyl)-2-pentanamine hydrochloride is an investigational chemical. This guide is for research and educational purposes only and does not constitute medical advice. The compound is not approved by the FDA or EMA for human therapeutic use.

Sources

Protocols & Analytical Methods

Method

Application Note: Solubility Profiling &amp; Formulation of N-(Cyclohexylmethyl)-2-pentanamine HCl

This Application Note and Protocol Guide addresses the solubility profile, handling, and formulation of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride , a lipophilic secondary amine salt often utilized in pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the solubility profile, handling, and formulation of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride , a lipophilic secondary amine salt often utilized in pharmacological research.

Given the specific physicochemical nature of this compound—an amphiphilic salt containing a hydrophobic cyclohexyl-pentyl scaffold and a hydrophilic ionic headgroup—this guide prioritizes protocols that mitigate common experimental failures such as "crashing out" during aqueous dilution.

Executive Summary & Physicochemical Context

N-(Cyclohexylmethyl)-2-pentanamine hydrochloride is a secondary amine salt. Its structure consists of a lipophilic domain (cyclohexyl ring and pentyl chain) and a polar ionic head (the hydrochloride amine).

  • Compound Class: Lipophilic Amine Hydrochloride.

  • Predicted pKa: ~10.0–11.0 (typical for secondary amines).

  • Solubility Behavior:

    • DMSO: Acts as a universal solvent, effectively dissociating the salt and solvating the lipophilic tail.

    • Water: Highly soluble as the salt form (pH < pKa). However, solubility is pH-dependent . In physiological buffers (pH 7.4), the equilibrium shifts slightly toward the free base, increasing the risk of precipitation if the concentration exceeds the critical solubility limit of the free base.

Solubility Data & Solvent Compatibility

The following data represents the expected solubility ranges based on structural analogs (e.g., propylhexedrine HCl, secondary amine salts) and general physicochemical principles. Empirical validation is required for specific lots.

SolventSolubility RatingEstimated Max Conc.ApplicationLimitations
DMSO Excellent > 50 mg/mL Stock SolutionHygroscopic; cytotoxic at high % in cell culture.
Water (ddH₂O) Good > 20 mg/mL Short-term storagepH must remain acidic/neutral. Susceptible to hydrolysis over long periods.
Ethanol Good > 10 mg/mL Alternative StockVolatile; evaporation alters concentration.
PBS (pH 7.4) Moderate/Risk < 5 mg/mL Biological AssayHigh Risk: Free base precipitation at high concentrations.
Protocol A: Preparation of High-Concentration Stock Solutions (DMSO)

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 50 mM) for long-term storage.

Materials:

  • N-(Cyclohexylmethyl)-2-pentanamine HCl (Solid powder)

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)

  • Vials: Amber glass (to prevent photodegradation) with PTFE-lined caps.

Step-by-Step Workflow:

  • Calculation: Calculate the required volume of DMSO.

    • Formula:

      
      
      
    • Note: Ensure you use the Molecular Weight of the HCl salt , not the free base.

  • Weighing: Weigh the compound into the amber vial. Do not weigh directly into a plastic tube (static charge can cause loss).

  • Solvation: Add the calculated volume of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: The solution should be crystal clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Critical Note: DMSO is hygroscopic. Accumulation of water in DMSO stocks over time can cause the compound to degrade or precipitate. Always tightly seal vials and use desiccators for storage.

Protocol B: Aqueous Dilution & The "Crash-Out" Prevention Strategy

The Problem: When a DMSO stock of a lipophilic amine is diluted into an aqueous buffer (like PBS), the solvent environment changes instantly. The hydrophobic cyclohexyl/pentyl groups may drive the molecules to aggregate and precipitate ("crash out") before they can disperse, especially if the local concentration exceeds the solubility limit.

The Solution: Use the "Stepwise Dilution" or "Rapid Dispersion" technique.

Workflow Diagram (Graphviz):

DilutionProtocol Stock DMSO Master Stock (e.g., 50 mM) Intermed Intermediate Dilution (1:10 in Water/Media) Stock->Intermed  Slow addition  + Vortexing Final Final Assay Buffer (PBS/Media, pH 7.4) Intermed->Final  Dilute to Working Conc.  (e.g., 10 µM) Check Visual/Microscopic Inspection Final->Check Precip Precipitation Detected? (Cloudiness/Particulates) Check->Precip Success Proceed to Assay Precip->Success No Fail Action: Reduce Conc. or Add Cyclodextrin Precip->Fail Yes

Caption: Stepwise dilution workflow to minimize precipitation risks during the transfer from organic solvent (DMSO) to aqueous buffers.

Detailed Steps:

  • Prepare Buffer: Ensure your assay buffer (PBS, HBSS, or Media) is at room temperature or 37°C. Cold buffers decrease solubility.

  • Intermediate Step (Optional but Recommended):

    • Dilute the DMSO stock 1:10 into pure water (not buffer) first. Pure water is slightly acidic (pH ~5-6) and lacks buffering ions, which helps maintain the salt form and solubility.

  • Final Dilution:

    • Pipette the buffer into a tube.

    • While vortexing the buffer , slowly add the stock (or intermediate) solution into the center of the vortex.

    • Why? This ensures rapid dispersion and prevents high local concentrations of the compound.

  • Limit DMSO: Keep final DMSO concentration < 0.1% (v/v) for cell-based assays to avoid solvent toxicity artifacts.

Protocol C: Empirical Solubility Determination

If exact solubility data is required for a regulatory filing or critical formulation, use this simplified "Shake-Flask" method.

  • Saturation: Add excess N-(Cyclohexylmethyl)-2-pentanamine HCl solid to 1 mL of the target solvent (Water or Buffer) in a microcentrifuge tube.

  • Agitation: Shake or rotate at room temperature for 24 hours.

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove the supernatant.

    • Dilute the supernatant significantly (e.g., 1:100) in methanol.

    • Analyze via HPLC-UV or LC-MS against a standard curve prepared from the DMSO stock.

Troubleshooting: pH-Dependent Solubility

The solubility of this compound is governed by the Henderson-Hasselbalch equation.

  • pH < pKa (Acidic): Compound is protonated (

    
    ). High Solubility. 
    
  • pH > pKa (Basic): Compound is deprotonated (

    
    ). Low Solubility (Lipophilic). 
    

Visualizing the Mechanism (Graphviz):

SolubilityMechanism Acid Acidic pH (Protonated Salt) Base Basic pH (Free Base) Acid->Base  pH increases   Acid_Prop Ionic Hydrophilic Soluble Acid->Acid_Prop Base->Acid  pH decreases   Base_Prop Neutral Lipophilic Precipitates Base->Base_Prop

Caption: The pH-dependent equilibrium shifts the compound between its soluble ionic form and its insoluble lipophilic free base form.

Recommendation: If precipitation occurs in PBS (pH 7.4), consider lowering the pH slightly to 7.0 or using a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the lipophilic tail.

References
  • Gaylord Chemical. (2023).[1] Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guidelines.[2] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Secondary Amines. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Recrystallization of N-(Cyclohexylmethyl)-2-pentanamine Hydrochloride

Abstract This technical guide provides a comprehensive framework for the development of robust recrystallization methods for N-(Cyclohexylmethyl)-2-pentanamine hydrochloride, a secondary amine salt with potential applica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the development of robust recrystallization methods for N-(Cyclohexylmethyl)-2-pentanamine hydrochloride, a secondary amine salt with potential applications in pharmaceutical development. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols necessary for obtaining high-purity crystalline material and for conducting systematic polymorphism screening. The methodologies detailed herein are designed to be self-validating, emphasizing a logical, stepwise approach from solvent selection to final crystal form characterization.

Introduction: The Critical Role of Crystallization in Pharmaceutical Development

The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, solubility, bioavailability, and manufacturability.[1][2][3] Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both a challenge and an opportunity in drug development.[4][5] Different polymorphs of the same API can exhibit distinct physicochemical properties, making the identification and selection of the most stable and efficacious form a critical step.[6]

Recrystallization is the primary technique for purifying solid compounds and for controlling their crystalline form.[7] For N-(Cyclohexylmethyl)-2-pentanamine hydrochloride, a molecule possessing both hydrophobic (cyclohexyl, pentyl) and polar (amine hydrochloride) moieties, developing a successful recrystallization protocol requires a systematic approach to solvent selection and the careful control of crystallization conditions. This guide will delineate such an approach, grounded in established principles of physical chemistry and pharmaceutical science.

Physicochemical Profile and Solubility Prediction

A definitive, experimentally-derived physicochemical profile for N-(Cyclohexylmethyl)-2-pentanamine hydrochloride is not widely available in the public domain. However, its structure as a secondary amine hydrochloride allows for reasoned predictions of its solubility characteristics, which are foundational to designing a recrystallization strategy.

  • Polarity: The presence of the charged amine hydrochloride group imparts significant polarity to the molecule, suggesting solubility in polar solvents.

  • Hydrophobicity: The cyclohexylmethyl and pentyl groups contribute to the molecule's lipophilicity, which may confer solubility in less polar organic solvents.

Based on these structural features, a qualitative solubility profile can be anticipated. This profile serves as the starting point for a systematic solvent screening protocol. As a general principle for amine hydrochlorides, solubility is often found in water and lower alcohols, while they tend to be insoluble in non-polar solvents like hydrocarbons.[8][9]

Systematic Solvent Selection for Recrystallization

The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[10] A systematic screening process is the most effective method for identifying suitable solvent systems.

Initial Solvent Screening Protocol

This protocol aims to rapidly assess the solubility of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride in a range of solvents with varying polarities.

Materials:

  • N-(Cyclohexylmethyl)-2-pentanamine hydrochloride

  • A selection of solvents (see Table 1)

  • Small test tubes or vials

  • Vortex mixer

  • Hot plate or water bath

Procedure:

  • Place approximately 10-20 mg of the compound into a series of labeled test tubes.

  • Add a small aliquot (e.g., 0.5 mL) of a solvent to each corresponding test tube at room temperature.

  • Vortex the tubes to observe for dissolution. Note the solubility at ambient temperature.

  • If the compound does not dissolve at room temperature, gently heat the mixture while observing for dissolution.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe for the formation of a precipitate.

  • Record all observations in a structured table.

Interpreting Solubility Data

The results from the initial screen will guide the selection of promising solvent systems for recrystallization.

Solvent System TypeObservationInterpretation
Single Solvent Insoluble at room temperature, soluble when hot, forms crystals upon cooling.Ideal for slow cooling recrystallization.
Mixed Solvent (Solvent/Anti-solvent) Highly soluble in one solvent (the "solvent") and insoluble in another (the "anti-solvent"). The two solvents must be miscible.Suitable for anti-solvent addition recrystallization.
Recommended Solvents for Screening

The following table provides a starting point for solvent selection, covering a range of polarities and chemical classes.

Solvent Class Examples Anticipated Solubility
Protic Solvents Water, Methanol, Ethanol, IsopropanolLikely to be good solvents, especially when heated.
Aprotic Polar Solvents Acetone, Acetonitrile, Ethyl AcetateMay show moderate solubility, potentially useful as part of a mixed-solvent system.
Ethereal Solvents Tetrahydrofuran (THF), Diethyl EtherLower solubility expected; may act as anti-solvents.[8]
Hydrocarbon Solvents Hexanes, TolueneLikely to be insoluble; strong candidates for anti-solvents.

Detailed Recrystallization Protocols

Based on the results of the solvent screening, the following detailed protocols can be employed.

Protocol 1: Single Solvent Recrystallization by Slow Cooling

This is the most common and straightforward recrystallization method.[7]

Procedure:

  • In an Erlenmeyer flask, add the crude N-(Cyclohexylmethyl)-2-pentanamine hydrochloride.

  • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate or in a water bath).

  • Continue adding the hot solvent until the compound just dissolves.

  • If any insoluble impurities are present, perform a hot filtration.

  • Cover the flask and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Causality Behind Experimental Choices:

  • Slow Cooling: Promotes the growth of larger, more perfect crystals by allowing molecules to deposit onto the crystal lattice in an ordered fashion.[11][12]

  • Minimum Solvent: Using the minimum amount of hot solvent ensures that the solution becomes supersaturated upon cooling, which is necessary for crystallization to occur.

Protocol 2: Mixed-Solvent Recrystallization (Solvent-Antisolvent)

This method is useful when no single solvent provides the desired solubility profile.[13]

Procedure:

  • Dissolve the crude compound in a minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Slowly add the "anti-solvent" dropwise to the stirred solution until it becomes slightly turbid (cloudy).

  • If necessary, gently warm the solution until the turbidity just disappears.

  • Allow the solution to cool slowly, as described in Protocol 1.

  • Collect and dry the crystals as previously described.

Workflow for Solvent-Antisolvent Recrystallization

A Dissolve crude compound in a minimum of 'good' solvent B Slowly add 'anti-solvent' until solution is turbid A->B C Gently warm to re-dissolve (if needed) B->C D Allow to cool slowly to room temperature C->D E Cool in an ice bath D->E F Collect crystals by vacuum filtration E->F G Wash with cold solvent F->G H Dry under vacuum G->H

Caption: Workflow for mixed-solvent recrystallization.

Polymorphism Screening

A comprehensive polymorphism screen aims to crystallize the compound under a wide variety of conditions to identify as many crystalline forms as possible.[6][14]

Experimental Approaches for Polymorphism Screening

In addition to the slow cooling and solvent-antisolvent methods described above, the following techniques should be employed in a polymorphism screen:

  • Evaporation: Dissolve the compound in various solvents and allow the solvent to evaporate slowly at different temperatures (e.g., room temperature, 4°C).[15]

  • Slurry Experiments: Stir a suspension of the compound in a solvent in which it is sparingly soluble for an extended period (days to weeks). This can facilitate the conversion of a metastable form to a more stable one.[4]

  • Grinding: Mechanical stress through grinding can sometimes induce polymorphic transformations.[16]

Polymorphism Screening Workflow

cluster_0 Crystallization Methods cluster_1 Analysis A Slow Cooling F Characterize Solid Forms (XRPD, DSC, TGA, Microscopy) A->F B Solvent-Antisolvent B->F C Slow Evaporation C->F D Slurry Conversion D->F E Grinding E->F API N-(Cyclohexylmethyl)-2- pentanamine HCl API->A API->B API->C API->D API->E

Caption: A comprehensive polymorphism screening workflow.

Characterization of Crystalline Forms

Each solid form obtained from the recrystallization and polymorphism screening experiments must be thoroughly characterized to determine its properties.[2][14]

Primary Characterization Techniques
  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying and distinguishing between different crystalline forms, as each polymorph will produce a unique diffraction pattern.[17]

  • Differential Scanning Calorimetry (DSC): DSC measures the thermal properties of a sample, such as its melting point and enthalpy of fusion. Different polymorphs will typically have different melting points.[2]

  • Thermogravimetric Analysis (TGA): TGA can be used to identify solvates and hydrates by measuring changes in mass as a function of temperature.

  • Microscopy: Optical microscopy can reveal the crystal habit (shape) and size, which can differ between polymorphs.

Troubleshooting Common Recrystallization Issues

Problem Potential Cause(s) Suggested Solution(s)
No crystals form upon cooling Too much solvent was used; the compound is too soluble in the chosen solvent.Boil off some of the solvent to concentrate the solution; try a different solvent or a mixed-solvent system.
Oiling out The boiling point of the solvent is higher than the melting point of the solute; the solution is too concentrated.Use a lower-boiling solvent; add more solvent before cooling.
Poor recovery The compound is too soluble in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath; use a smaller volume of cold solvent for washing; pre-heat the filtration apparatus for hot filtration.

Conclusion

The protocols and methodologies outlined in this guide provide a robust and scientifically-sound framework for the purification and solid-form screening of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride. By employing a systematic approach to solvent selection, executing controlled crystallization experiments, and thoroughly characterizing the resulting solids, researchers can confidently identify and produce the desired crystalline form of this compound, a critical step in its potential development as a pharmaceutical agent.

References

  • Advancing Approaches in Detecting Polymorphism. (2020, November 15). Pharmaceutical Technology. Retrieved from [Link]

  • High-throughput polymorph screening of active pharmaceutical ingredients. (n.d.). Unchained Labs. Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. Retrieved from [Link]

  • Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? (2025, March 24). Solitek Pharma. Retrieved from [Link]

  • Polymorph screening in pharmaceutical development. (2010, August 19). European Pharmaceutical Review. Retrieved from [Link]

  • Polymorphic Screening. (n.d.). Dalton Pharma Services. Retrieved from [Link]

  • The Relevance Of Polymorph Screening In The Pharmaceutical Industry. (n.d.). Eurofins CDMO. Retrieved from [Link]

  • Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. (2019). ResearchGate. Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. (2023, April 9). MDPI. Retrieved from [Link]

  • Sample Preparation for Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

  • Recrystallization, filtration and melting point. (n.d.). University of Massachusetts Boston. Retrieved from [Link]

  • Crystal Growing Tips. (2015, April 28). University of Florida, Center for Xray Crystallography. Retrieved from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2012). Crystallography Reviews. Retrieved from [Link]

  • Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Polymorphism and Polymorph Characterisation in Pharmaceuticals. (2019, October 30). Journal of Biomedical and Pharmaceutical Research. Retrieved from [Link]

  • Are there any general rules for choosing solvents for recrystallization? (2012, April 25). Chemistry Stack Exchange. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Recrystallisation. (n.d.). University of Sydney, School of Chemistry. Retrieved from [Link]

  • Solvent Selection for Crystallization. (n.d.). Scribd. Retrieved from [Link]

  • Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved from [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography. (2004). Tetrahedron Letters. Retrieved from [Link]

  • Isolation (Recovery) of amines. (n.d.). University of Alberta. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in N-(Cyclohexylmethyl)-2-pentanamine hydrochloride synthesis

Ticket ID: #SYN-NCP-005 Topic: Yield Optimization for N-(Cyclohexylmethyl)-2-pentanamine Hydrochloride Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Group Executive Summary & Core Dire...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-NCP-005 Topic: Yield Optimization for N-(Cyclohexylmethyl)-2-pentanamine Hydrochloride Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Group

Executive Summary & Core Directive

User Objective: Maximize yield and purity of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride. Diagnosis: Low yields in this synthesis are typically caused by three factors:

  • Steric Hindrance: The 2-pentyl group (alpha-branching) retards imine formation.

  • Imine Instability: Reversion to starting materials due to water accumulation.

  • Salt Formation Issues: "Oiling out" during hydrochloride precipitation due to the lipophilic nature of the secondary amine.

Recommended Route: Direct Reductive Amination (DRA) using Sodium Triacetoxyborohydride (STAB) .[1] This reagent is superior to NaBH₄ (requires strict pH control) and NaBH₃CN (toxic/slower) for hindered substrates.

Optimized Experimental Protocol

Note: This protocol assumes a 10 mmol scale. Adjust stoichiometry linearly.

Phase A: Imine Formation (The Critical Step)

Goal: Drive equilibrium toward the imine despite steric hindrance.

  • Reagents:

    • Cyclohexanecarbaldehyde (1.0 equiv, 10 mmol)

    • 2-Aminopentane (1.1 equiv, 11 mmol) [Use slight excess of amine]

    • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous). DCE is preferred for STAB solubility.[2]

    • Additive: Acetic Acid (1.0 equiv). Crucial for catalyzing imine formation in hindered amines.

  • Procedure:

    • Combine aldehyde and amine in DCE (30 mL) under Nitrogen atmosphere.

    • Add Acetic Acid.[2][3][4][5]

    • Optimization Step: Add activated 4Å Molecular Sieves or Ti(OiPr)₄ (1.0 equiv) if previous yields were <50%. This scavenges water, forcing the equilibrium to the right.

    • Stir at Room Temperature (RT) for 2–4 hours. Do not rush this step.

Phase B: Reduction

Goal: Selective reduction of the imine without reducing the aldehyde.

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 equiv).

  • Procedure:

    • Cool the mixture to 0°C.

    • Add STAB portion-wise over 15 minutes.

    • Allow to warm to RT and stir overnight (12–16 hours).

    • Monitor: Check via TLC (stain with Ninhydrin or KMnO₄) or LC-MS.

Phase C: Workup & Salt Formation

Goal: Isolate the freebase and convert to a crystalline solid without "oiling out."

  • Quench: Add saturated aqueous NaHCO₃ (slowly). Stir for 30 mins.

  • Extraction: Extract with DCM (3x). Combine organics.

  • Wash: Wash with Brine (1x). Dry over Na₂SO₄. Filter and evaporate to obtain the Crude Freebase (Oil).

  • Crystallization (The "Anti-Oil" Method):

    • Dissolve the crude oil in a minimal amount of anhydrous Diethyl Ether or MTBE .

    • Cool to 0°C.

    • Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

    • Troubleshooting: If a gum/oil forms, stop adding HCl. Add a seed crystal or scratch the glass.[6] Add a few drops of Isopropanol (IPA) to resolubilize the oil, then cool slowly.

Visual Workflow & Logic Pathways

Figure 1: Reaction Logic & Troubleshooting Flow

Caption: Decision tree for optimizing reductive amination based on observed failure modes.

G Start Start Synthesis ImineStep Phase A: Imine Formation (Aldehyde + Amine + AcOH) Start->ImineStep CheckImine Check: Is Imine Forming? ImineStep->CheckImine AddSieves Action: Add 4Å Sieves or Ti(OiPr)4 CheckImine->AddSieves No/Slow ReduceStep Phase B: Reduction (Add STAB) CheckImine->ReduceStep Yes AddSieves->ImineStep CheckConversion Check: Full Conversion? ReduceStep->CheckConversion ExtendRxn Action: Add 0.5 eq STAB & Increase Time CheckConversion->ExtendRxn Incomplete Workup Phase C: Workup (Base wash -> Extract) CheckConversion->Workup Complete ExtendRxn->ReduceStep SaltForm Phase D: Salt Formation (HCl/Ether) Workup->SaltForm Oiling Issue: Product Oils Out? SaltForm->Oiling FixOil Fix: Decant solvent, dissolve in min. IPA, precipitate w/ Et2O Oiling->FixOil Yes Final Final Product: White Crystalline Solid Oiling->Final No FixOil->Final

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete imine formation due to steric hindrance of 2-aminopentane.Pre-form the imine: Stir the aldehyde and amine with 4Å Molecular Sieves or Ti(OiPr)₄ for 6 hours before adding the reducing agent (STAB) [1].
Product is an Oil/Gum Trapped solvent or impurities preventing lattice formation.Trituration: Dissolve the gum in a small amount of hot Isopropanol (IPA). Add cold Diethyl Ether until cloudy. Store in freezer (-20°C). Do not rush crystallization.
Starting Material Remains Reducing agent decomposition or insufficient activity.Ensure STAB is fresh. If using old STAB, increase equivalents to 2.0. Alternatively, switch to Ti(OiPr)₄ / NaBH₄ protocol (more aggressive) [2].
Tertiary Amine Impurity "Over-alkylation" (Reaction of product with aldehyde).While rare with STAB, ensure the amine is in excess (1.1–1.2 eq) relative to the aldehyde. This statistically favors the secondary amine.

Advanced Technical Insights

Why STAB over NaBH₃CN?

Sodium Triacetoxyborohydride (STAB) is the reagent of choice for this specific transformation.[1]

  • Selectivity: STAB reduces imines much faster than aldehydes.[5] This allows for "One-Pot" procedures where the aldehyde is still present.[7][8]

  • Sterics: The acetoxy groups on boron make the reagent bulky, but the mechanism involves coordination to the imine nitrogen. For a hindered amine like 2-aminopentane, STAB provides a controlled reduction rate that minimizes side reactions compared to the more aggressive NaBH₄ [3].

The "Oiling Out" Phenomenon

Secondary amine hydrochlorides with lipophilic chains (cyclohexyl + pentyl) are notorious for oiling out. This occurs because the melting point of the salt is depressed by impurities or residual solvent.[6]

  • The Fix: Use a solvent switch . Dissolve the freebase in a non-polar solvent (Hexane/Ether). Add HCl (gas or ether solution).[9] If it oils, add a "bridge solvent" like Acetone or IPA dropwise until the oil dissolves, then cool slowly to force crystal growth rather than amorphous precipitation [4].

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[3] Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1–2.
  • Gribble, G. W. (1998). "Sodium triacetoxyborohydride."[2][3][5][7][10] Encyclopedia of Reagents for Organic Synthesis. Link

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Chapter 6: Troubleshooting).

Sources

Optimization

troubleshooting solubility issues with N-(Cyclohexylmethyl)-2-pentanamine HCl

Troubleshooting Guide & FAQs for Solubility and Handling[1][2] Product Class: Secondary Amine Hydrochloride Salt Chemical Structure Context: Amphiphilic cation (Polar ammonium head + Lipophilic cyclohexyl/pentyl tails) P...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs for Solubility and Handling[1][2]

Product Class: Secondary Amine Hydrochloride Salt Chemical Structure Context: Amphiphilic cation (Polar ammonium head + Lipophilic cyclohexyl/pentyl tails) Primary Application: Research Standard / CNS Ligand Development[1]

Introduction: The "Amphiphilic Paradox"

Researchers often encounter solubility anomalies with N-(Cyclohexylmethyl)-2-pentanamine HCl because it sits on the edge of water solubility.[2][1] While the hydrochloride moiety provides ionic character, the molecule possesses two significant hydrophobic domains: the cyclohexyl ring and the aliphatic pentyl chain.

This dual nature creates an amphiphilic paradox : the salt is too lipophilic to dissolve freely in cold water (often forming micelles or cloudy suspensions) but too ionic to dissolve in non-polar organic solvents like hexane or diethyl ether. This guide addresses the specific physical chemistry governing these interactions.

Part 1: Aqueous Solubility & pH Issues

Q1: Why is my solution cloudy or precipitating when I dissolve the HCl salt in water/buffer?

Diagnosis: You are likely fighting the Krafft Temperature or pH-induced deprotonation .[1]

Technical Explanation:

  • Hydrophobic Effect: The cyclohexyl and pentyl groups disrupt the hydrogen bonding network of water.[1] If the concentration exceeds the Critical Micelle Concentration (CMC), the molecules aggregate.

  • pH Sensitivity: As a secondary amine, the pKa of the nitrogen is approximately 10.5–11.0 .[1] If your buffer pH is near or above this value, the salt deprotonates to the Free Base , which is an oil and insoluble in water.[1]

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
Cloudy/Milky Suspension Micelle formation or "Oiling Out"Heat gently to 40°C. If it clears, you are below the Krafft point.[2][1] If not, add 10-20% Ethanol or DMSO as a co-solvent.[2][1]
Precipitate at pH > 7.4 Partial deprotonationAcidify the solution. Dropwise addition of 0.1M HCl until pH < 6.0 usually restores clarity.[1]
Sticky Residue on Glass Hygroscopic clumpingThe salt has absorbed atmospheric water.[1] Dry the solid in a desiccator over

before weighing.
Visual Workflow: Aqueous Solubility Decision Tree

AqueousSolubility Start Start: Dissolve HCl Salt in Aqueous Buffer CheckClear Is solution clear? Start->CheckClear Success Proceed with Experiment CheckClear->Success Yes CheckPH Check pH CheckClear->CheckPH No (Cloudy/Precipitate) AdjustPH Adjust pH to < 6.0 CheckPH->AdjustPH pH > 7.0 CoSolvent Add 10% DMSO or Ethanol CheckPH->CoSolvent pH < 6.0 (Hydrophobic Aggregation) AdjustPH->CheckClear CoSolvent->CheckClear

Figure 1: Decision tree for troubleshooting aqueous solubility issues. Blue nodes indicate start, Green success, Yellow analysis, and Red intervention.[1]

Part 2: Organic Solvent Compatibility

Q2: The compound won't dissolve in Diethyl Ether or Hexane.[2] I thought amines were organic-soluble?

Answer: You are confusing the Salt with the Free Base .[1]

  • The HCl Salt is an ionic lattice.[1] The lattice energy is too high to be overcome by non-polar solvents like Ether, Hexane, or DCM (Dichloromethane).

  • The Free Base is a lipophilic oil and will dissolve in these solvents.[1]

Solvent Compatibility Matrix (HCl Salt Form):

SolventSolubility RatingUsage Note
Methanol / Ethanol High Best for stock solutions (10–50 mg/mL).[2][1]
DMSO / DMF High Excellent for biological assays; difficult to remove.[1]
Water Moderate pH dependent; often requires warming or acidification.[1]
Dichloromethane (DCM) Low/Moderate May dissolve slightly but often forms a suspension.[1]
Diethyl Ether / Hexane Insoluble Use as Anti-Solvents to crash the salt out of solution.[1]

Part 3: The "Oiling Out" Phenomenon (Critical Issue)

Q3: I tried to recrystallize the salt, but it separated as a sticky oil at the bottom of the flask instead of crystals. How do I fix this?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation).[2][1] It occurs when the melting point of the solvated salt is lower than the boiling point of the solvent, or due to impurities depressing the melting point.[3]

The "Salt Break" Purification Protocol: If your product is oiling out, simple recrystallization will fail.[1] You must reset the system.

  • Free Base Liberation:

    • Dissolve the "oiled out" salt in water (warm if necessary).[1]

    • Add 1M NaOH until pH > 12.[1] The solution will turn milky as the Free Base separates.[1]

    • Extract 3x with Dichloromethane (DCM) or Diethyl Ether .[1]

  • Drying:

    • Dry the organic layer over Anhydrous Magnesium Sulfate (

      
      ).[1] Filter.
      
    • Evaporate the solvent to obtain the clean Free Base Oil .[1]

  • Controlled Re-Salting (The "Crash" Method):

    • Dissolve the Free Base Oil in a minimal amount of dry Diethyl Ether (non-polar).[1]

    • Place the flask in an ice bath (0°C).

    • Slowly add 2M HCl in Diethyl Ether (or bubble HCl gas).

    • Result: The HCl salt should precipitate immediately as a fine white powder, avoiding the "oil" phase entirely.[1]

Visual Mechanism: Salt vs. Free Base Equilibrium

Equilibrium cluster_solvents Solvent Preference Salt HCl Salt (Ionic Solid) Water Soluble FreeBase Free Base (Lipophilic Oil) Organic Soluble Salt->FreeBase High pH (>11) NaOH FreeBase->Salt Low pH (<2) HCl in Ether SaltPref Prefers: Water, MeOH, DMSO BasePref Prefers: Hexane, Ether, DCM

Figure 2: Chemical equilibrium between the HCl Salt and Free Base forms. Manipulating this equilibrium is the key to purification and solubility.

Part 4: Storage & Stability

Q4: My powder turned into a gum after a week on the bench. Is it degraded?

Answer: Likely not degraded, but hydrated .[1]

  • Hygroscopicity: Amine HCl salts are notorious for pulling moisture from the air.[1] This lowers the melting point and causes the powder to "gum up."[1]

  • Recovery: Dissolve the gum in a small amount of Methanol, then add excess Diethyl Ether to reprecipitate the solid.[1] Filter and dry under high vacuum.[1]

  • Prevention: Store in a tightly sealed vial at -20°C with a desiccant packet. Allow the vial to reach room temperature before opening to prevent condensation.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for amine salt formation and recrystallization techniques).

  • PubChem. (n.d.).[1][4][5][6] Compound Summary: N-(cyclohexylmethyl)cyclopentanamine (Structural Analog).[2][1] National Library of Medicine.[1] Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic explanation of amine basicity and solubility).

  • FDA. (2018).[1] Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies (Solubility definitions and pH-dependent solubility protocols). Retrieved from [Link]

Sources

Troubleshooting

stability of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride in aqueous solution

A Guide to Aqueous Stability for Researchers Welcome to the technical support center for N-(Cyclohexylmethyl)-2-pentanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Aqueous Stability for Researchers

Welcome to the technical support center for N-(Cyclohexylmethyl)-2-pentanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for handling this compound in aqueous solutions. As a secondary amine hydrochloride salt, its stability is paramount for reproducible experimental outcomes. This document synthesizes established principles of pharmaceutical chemistry to forecast its stability profile and guide you through potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride in an aqueous solution?

As a hydrochloride salt of a secondary amine, N-(Cyclohexylmethyl)-2-pentanamine is expected to be readily soluble in water. The protonated amine (ammonium salt) is generally more stable in aqueous solutions than its free base form. However, its long-term stability is highly dependent on the pH, temperature, light exposure, and presence of oxidizing agents in the solution.

Q2: What is the most critical factor affecting the stability of this compound in solution?

For a secondary amine like this, the two most critical factors are pH and the presence of oxidizing agents .

  • pH: The pH of the solution dictates the equilibrium between the protonated (more stable) and the free amine form. The free amine is more nucleophilic and susceptible to oxidative degradation.

  • Oxidation: Secondary amines are susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or peroxide impurities.[1][2]

Q3: How does temperature impact the stability of the aqueous solution?

Temperature accelerates chemical degradation. As a general rule, reaction rates can double for every 10°C increase in temperature. Therefore, storing aqueous solutions at elevated temperatures (e.g., above room temperature) will likely shorten the compound's shelf-life.[1] Thermal degradation studies are essential to understand its behavior under heat stress.[3]

Q4: Is this compound sensitive to light?

Many amine-containing compounds can be photosensitive.[2][4] Exposure to UV or even high-intensity visible light can initiate photo-oxidative degradation through free radical mechanisms.[2] It is a standard practice, as recommended by ICH guidelines, to conduct photostability studies to determine if the compound requires protection from light.[5][6]

Potential Degradation Pathways

Understanding the potential chemical reactions that can degrade N-(Cyclohexylmethyl)-2-pentanamine hydrochloride is crucial for troubleshooting and developing stable formulations. Forced degradation studies are the primary tool used to explore these pathways.[7][8]

1. Oxidation

This is a primary degradation pathway for secondary amines.[1][2] The nitrogen atom is susceptible to attack by oxidizing agents.

  • Mechanism : Involves an electron transfer mechanism. Common oxidizing agents like hydrogen peroxide, or even atmospheric oxygen, can lead to the formation of N-oxides or hydroxylamines.[8][9][10] Peroxide impurities in excipients can also drive this degradation.[11]

  • Resulting Degradants : N-oxide and hydroxylamine derivatives are the most common products. Further degradation can lead to more complex structures.

2. N-Nitrosamine Formation

A critical and highly regulated degradation pathway for secondary amines is the reaction with nitrosating agents (like nitrous acid, derived from nitrites) to form N-nitrosamines, which are potent genotoxic impurities.

  • Mechanism : This reaction can occur if a source of nitrite is present in the experimental setup or formulation excipients.[12] The risk is pH-dependent and is a major concern in the pharmaceutical industry.[13][14]

  • Resulting Degradants : N-nitroso-N-(cyclohexylmethyl)-2-pentanamine.

3. Hydrolysis

While the amine functional group itself is generally stable against hydrolysis, extreme pH conditions combined with elevated temperatures could potentially promote degradation, although this is less common than oxidation.

  • Mechanism : Hydrolytic studies are typically performed using acids (0.1–1 M HCl) and bases (0.1–1 M NaOH) at room and elevated temperatures (50–70 °C) to assess susceptibility.[2]

  • Resulting Degradants : The molecular structure does not contain common labile groups like esters or amides, suggesting high resistance to hydrolysis. Degradation under harsh conditions would likely involve more complex reactions.

4. Photodegradation

Exposure to light, particularly in the UV range (300-400 nm), can provide the energy to initiate degradation.[2]

  • Mechanism : Light can induce photo-oxidation via a free radical mechanism.[2] This can lead to a different set of degradants than thermal oxidation.

  • Resulting Degradants : Complex mixture of photo-oxidative products.

Troubleshooting Guide: Aqueous Solution Instability
ProblemPotential Cause(s)Recommended Solution(s) & Investigation
Appearance of new peaks in HPLC/UPLC analysis over a short time (hours to days). 1. Photodegradation: Solution exposed to ambient or UV light.[4] 2. Oxidation: Reaction with dissolved oxygen in the solvent.1. Protect from Light: Prepare and store the solution in amber glass vials or wrap clear vials in aluminum foil.[6] 2. De-gas Solvents: Sparge aqueous buffers/solvents with an inert gas (nitrogen or argon) before use. 3. Use Antioxidants: If permissible for the application, consider adding a suitable antioxidant.
Gradual decrease in the main compound's assay value over time under refrigerated storage. 1. Sub-optimal pH: The pH of the solution may not be at the point of maximum stability. 2. Oxidative Degradation: Slow oxidation can still occur at low temperatures. 3. Container Interaction: Adsorption to the container surface.1. Conduct a pH-Rate Profile Study: Analyze the stability of the compound in a series of buffers across a relevant pH range (e.g., pH 3-9) to identify the optimal pH for storage. 2. Headspace Purge: Before sealing the storage container, purge the headspace with an inert gas. 3. Container Material: Test stability in different container materials (e.g., borosilicate glass vs. polypropylene).
Formation of a yellow or colored solution. 1. Degradation: Formation of chromophoric (light-absorbing) degradation products. This is common in both oxidative and photolytic pathways.[4]1. Characterize Degradants: Use LC-MS to identify the mass of the impurities, which can provide clues to the degradation pathway.[15] 2. Implement Protective Measures: Strictly enforce light protection and inert atmosphere conditions.
Rapid degradation observed when mixed with formulation excipients. 1. Excipient Incompatibility: A specific excipient may be reacting with the amine. Common culprits include excipients with residual peroxides (e.g., povidone) or reactive aldehydes (e.g., lactose, which can cause the Maillard reaction with amines).[11][16]1. Perform a Systematic Excipient Compatibility Study: Prepare binary mixtures of the API with individual excipients (1:1 ratio), add a small amount of water to accelerate reactions, and store at elevated temperatures (e.g., 40°C/75% RH). Analyze for degradation over time.[16][17]
Inconsistent results between experiments. 1. Solution Age/Variability: Using solutions prepared at different times or stored under different conditions. 2. Contamination: Presence of trace metals (which can catalyze oxidation) or microbial growth in unpreserved buffers.1. Standardize Solution Preparation: Always use freshly prepared solutions for critical experiments. If storage is necessary, define and validate the storage conditions and use-by time. 2. Use High-Purity Solvents: Employ HPLC-grade or higher purity water and solvents. 3. Filter Buffers: Use sterile filters for aqueous buffers to prevent microbial contamination.
Experimental Protocols & Workflows
Workflow for a Forced Degradation Study

This workflow is essential for identifying potential degradation products and establishing a stability-indicating analytical method, as recommended by ICH guidelines.[1][7]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in Water or Methanol:Water) Acid Acid Hydrolysis 0.1M HCl, 60°C, 24h Prep->Acid Apply Stress Base Base Hydrolysis 0.1M NaOH, 60°C, 24h Prep->Base Apply Stress Oxidation Oxidation 3% H2O2, RT, 24h Prep->Oxidation Apply Stress Thermal Thermal 60°C in solution, 7 days Prep->Thermal Apply Stress Photo Photolytic ICH Q1B conditions (1.2M lux-hrs Vis, 200 W-hrs/m² UV) Prep->Photo Apply Stress DarkControl Dark Control (for Photolytic study) Prep->DarkControl Apply Stress Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by HPLC-UV/PDA Oxidation->Analyze Thermal->Analyze Photo->Analyze DarkControl->Analyze Neutralize->Analyze PeakPurity Assess Peak Purity & Mass Balance Analyze->PeakPurity LCMS Characterize Degradants by LC-MS PeakPurity->LCMS If significant degradation caption Fig 1: Forced Degradation Workflow

Caption: Fig 1: A typical workflow for conducting forced degradation studies.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products under various stress conditions.

Materials:

  • N-(Cyclohexylmethyl)-2-pentanamine hydrochloride

  • HPLC-grade water and acetonitrile/methanol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC-UV/PDA system

  • Photostability chamber compliant with ICH Q1B guidelines[6]

  • Temperature-controlled oven/water bath

Procedure:

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in water or a suitable co-solvent mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[8]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.[8]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[2][8]

  • Thermal Degradation: Keep a sealed vial of the stock solution at 60°C for 7 days.

  • Photostability: Expose the stock solution in a photochemically transparent container (e.g., quartz) to light conditions as per ICH Q1B (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).[6][18] A parallel sample should be wrapped in aluminum foil to serve as a dark control.[6]

  • Analysis:

    • Before analysis, cool all samples to room temperature. Neutralize the acid and base samples with an equivalent amount of base/acid.

    • Analyze all stressed samples, an unstressed control, and a blank by a suitable stability-indicating HPLC method.

    • Evaluate chromatograms for new peaks, peak purity of the main peak, and calculate mass balance.[19]

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH at which the compound exhibits maximum stability in an aqueous solution.

Materials:

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • Temperature-controlled incubator (e.g., set to 40°C to accelerate degradation).

  • HPLC system.

Procedure:

  • Prepare solutions of the compound (e.g., at 0.1 mg/mL) in each buffer.

  • Divide each solution into multiple vials for different time points.

  • Place all vials in a 40°C incubator.

  • At specified time intervals (e.g., 0, 1, 3, 7, and 14 days), remove one vial for each pH, cool to room temperature, and analyze by HPLC.

  • Quantify the remaining percentage of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride at each time point for each pH.

  • Plot the logarithm of the remaining concentration versus time for each pH to determine the degradation rate constant (k).

  • Plot the logarithm of k versus pH. The pH at the lowest point of the curve is the pH of maximum stability.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Instability Observed (e.g., new peaks, assay loss) Q1 Was the solution exposed to light? Start->Q1 A1_Yes Likely Photodegradation Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Was an inert atmosphere used? A1_No->Q2 A2_No Likely Oxidation Q2->A2_No No A2_Yes Proceed to next check Q2->A2_Yes Yes Q3 Was the solution heated or stored at RT for long? A2_Yes->Q3 A3_Yes Likely Thermal Degradation Q3->A3_Yes Yes A3_No Consider other factors Q3->A3_No No Other Other Factors: - pH instability - Excipient interaction - Nitrosating agents present? A3_No->Other caption Fig 2: Troubleshooting Logic Tree

Caption: Fig 2: A decision tree for troubleshooting instability issues.

References
  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • PubMed. (2018, February 5). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • European Pharmaceutical Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Contract Pharma. (2024, May 22). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Crystal Pharmatech Co., Ltd. (2026, January 28). Excipient Selection and Compatibility Studies. [Link]

  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. [Link]

  • ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • PMC. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • PMC. (2023, May 10). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. [Link]

  • IJPQA. (2025, May 6). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. [Link]

  • SciSpace. Photostability and Photostabilization of Drugs and Drug Products. [Link]

  • QbD Group. (2024, February 28). Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • PubChem. N-cyclohexyl-N-pentan-2-ylhydroxylamine. [Link]

  • Scientific Research Publishing. (2016, January 28). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

  • GSC Online Press. (2021, July 26). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. [Link]

  • University of Kentucky. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. [Link]

Sources

Optimization

removing impurities from N-(Cyclohexylmethyl)-2-pentanamine hydrochloride

Welcome to the Technical Support Center for N-(Cyclohexylmethyl)-2-pentanamine Hydrochloride . I am your Senior Application Scientist. This guide is structured to address the specific purification challenges associated w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-(Cyclohexylmethyl)-2-pentanamine Hydrochloride .

I am your Senior Application Scientist. This guide is structured to address the specific purification challenges associated with lipophilic secondary amine salts. Unlike simple primary amines, this molecule contains both a flexible alkyl chain (2-pentyl) and a bulky cycloaliphatic ring (cyclohexylmethyl), creating unique solubility profiles and impurity risks during synthesis (likely reductive amination).[1][2]

Module 1: Diagnostic & Impurity Profiling

Before attempting purification, you must identify which impurity is compromising your sample. The strategy for removing a neutral aldehyde differs entirely from removing a basic tertiary amine byproduct.

Common Impurity Profile
Impurity TypeChemical OriginDiagnostic Signal (1H NMR)Physicochemical Behavior
Unreacted Amine Excess starting material (e.g., 2-aminopentane)Distinct multiplet shifts; often lower boiling point.[1][2]Basic; forms HCl salt (co-precipitates).
Unreacted Carbonyl Cyclohexanecarboxaldehyde or 2-PentanoneAldehyde proton (9-10 ppm) or distinct ketone

-protons.[2]
Neutral; Lipophilic.
Imine Intermediate Incomplete reduction (Schiff Base)Distinct signal ~7.5-8.5 ppm (N=CH).[1][2]Weakly basic; Hydrolyzes in water.
Tertiary Amine Over-alkylation (Dialkylated byproduct)Complex aliphatic region; integration mismatch.Basic; forms HCl salt; often more soluble than product.

Module 2: Purification Protocols

Protocol A: The "Reset" (Acid-Base Extraction)

Use this if your crude product is an oil, sticky solid, or contains significant neutral impurities (aldehydes/non-polar byproducts).[1][2]

The Logic: This method leverages the pH-dependent solubility switch. By converting the amine to its free base, you can wash away non-basic impurities into the organic layer, then selectively retrieve the amine.[3]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude HCl salt in water (approx. 10 mL/g). If insoluble, add a minimal amount of methanol to aid solubility.

  • Basification: Slowly add 2M NaOH (aq) while stirring until pH > 12. The solution should become cloudy as the free base amine oils out.

  • Extraction: Extract 3x with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) .[2]

    • Expert Tip: MTBE is preferred over diethyl ether due to higher boiling point and better safety profile.

  • Wash: Wash the combined organic layers with saturated sodium bisulfite (NaHSO₃) solution.

    • Why? This specifically forms water-soluble adducts with unreacted aldehydes, removing them from the organic phase [1].

  • Salt Formation: Dry organics over Na₂SO₄, filter, and cool to 0°C. Slowly bubble dry HCl gas or add 2M HCl in diethyl ether/dioxane. The pure salt should precipitate.

Protocol B: Recrystallization (The Gold Standard)

Use this if your product is a solid but has low purity (<95%) or contains amine homologs.[1][2]

The Logic: N-(Cyclohexylmethyl)-2-pentanamine HCl is a lipophilic salt.[2] It will be soluble in polar protic solvents (Alcohols) but insoluble in non-polar aprotic solvents (Ethers/Alkanes).[1] We exploit this gradient.

Solvent System:

  • Primary Solvent (Dissolver): Isopropanol (IPA) or Ethanol (EtOH).[1][2]

  • Anti-Solvent (Precipitator): Diethyl Ether, Ethyl Acetate, or Heptane.[1]

Step-by-Step Workflow:

  • Place crude solid in a flask with a stir bar.

  • Add hot IPA dropwise until the solid just dissolves. Do not add excess.

  • Remove from heat. If the solution is colored, add activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Allow the solution to cool to room temperature slowly.

  • The Critical Step: If no crystals form, add the Anti-Solvent (Ether/EtOAc) dropwise until a faint turbidity (cloudiness) persists.

  • Cool to 4°C (fridge) or -20°C (freezer) overnight.

  • Filter the white crystalline solid and wash with cold Ether.

Module 3: Visualizing the Logic

The following diagram illustrates the decision matrix for removing specific impurities based on their chemical nature.

PurificationLogic Start Crude N-(Cyclohexylmethyl)-2-pentanamine HCl Analysis Impurity Analysis (NMR/TLC) Start->Analysis NeutralImp Neutral Impurities (Aldehydes, Ketones) Analysis->NeutralImp High Carbonyl Content BasicImp Basic Impurities (Tertiary Amines, Homologs) Analysis->BasicImp Mixed Amine Salts MethodA Protocol A: Acid-Base Extraction (w/ Bisulfite Wash) NeutralImp->MethodA Remove via Phase Partition MethodB Protocol B: Recrystallization (IPA / Et2O) BasicImp->MethodB Remove via Lattice Exclusion Final Pure HCl Salt MethodA->Final MethodB->Final

Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity type.

Module 4: Troubleshooting FAQ

Q1: My product is oiling out during recrystallization instead of crystallizing. What is happening?

  • Cause: This is common with secondary amines possessing flexible alkyl chains (like the pentyl group). It often indicates traces of solvent or water are lowering the melting point, or the solution is too concentrated.

  • Fix: Re-dissolve the oil by heating. Add more of the primary solvent (IPA) to dilute slightly. Scratch the glass surface with a spatula to induce nucleation. If it persists, switch to Protocol A to ensure the salt is strictly dry before attempting crystallization again [2].

Q2: I still see a "tertiary amine" impurity peak in my NMR after recrystallization.

  • Analysis: Dialkylated byproducts (where two cyclohexylmethyl groups attach to the pentylamine) form salts with similar solubility profiles to your product.

  • Fix: Recrystallization is often insufficient for separating secondary/tertiary amine mixtures. You may need to perform Flash Chromatography on the free base form (DCM:MeOH:NH₄OH 90:10:1) before re-forming the salt. Alternatively, use a scavenger resin (e.g., isocyanate resin) which reacts only with the secondary amine product (trapping it), allowing you to wash away the tertiary amine, then cleave the product off (though this is lower yield) [3].[1]

Q3: The salt is hygroscopic and becomes sticky in air.

  • Cause: Many amine hydrochlorides are hygroscopic.

  • Fix: Dry the final crystals in a vacuum desiccator over P₂O₅ or KOH pellets for 24 hours. Store under Argon.

References

  • BenchChem. (2025).[3][4][5] Mitigating Impurities in the Reductive Amination of 2-Pentanone. Retrieved from [1][2]

  • University of Rochester. (n.d.). Purification: How To - Recrystallization Solvents and Techniques. Retrieved from [1][2]

  • Master Organic Chemistry. (2017). Reductive Amination and Impurity Control. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of N-(Cyclohexylmethyl)-2-pentanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds is paramount. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of the ¹H-NMR (Proton Nuclear Magnetic Resonance) spectrum of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride. As a Senior Application Scientist, this document is structured to offer not just a theoretical overview, but a practical, in-depth comparison with alternative analytical methodologies, supported by experimental data and protocols.

Introduction: The Significance of N-(Cyclohexylmethyl)-2-pentanamine Hydrochloride

N-(Cyclohexylmethyl)-2-pentanamine hydrochloride is a secondary amine salt with potential applications in medicinal chemistry and organic synthesis. Its structure combines a flexible pentanamine chain with a bulky cyclohexylmethyl group, presenting an interesting case for spectroscopic analysis. Understanding its structural nuances is critical for quality control, reaction monitoring, and for establishing structure-activity relationships in drug discovery.

Section 1: In-Depth ¹H-NMR Spectrum Analysis

Predicted ¹H-NMR Spectrum and Signal Assignments

The expected ¹H-NMR spectrum of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride in a common solvent like CDCl₃ would exhibit a series of signals corresponding to the different proton environments in the molecule. The presence of the hydrochloride salt will influence the chemical shift of the amine proton (N-H), which is expected to be significantly downfield and potentially broad due to proton exchange and coupling to the nitrogen atom.

Table 1: Predicted ¹H-NMR Chemical Shifts for N-(Cyclohexylmethyl)-2-pentanamine Hydrochloride

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale for Prediction
N-H₂⁺ 9.0 - 10.0Broad Singlet2HThe acidic protons on the protonated nitrogen are highly deshielded and often exhibit broad signals due to quadrupole broadening and exchange.[1]
CH (pentyl) 3.0 - 3.5Multiplet1HThis methine proton is adjacent to the electron-withdrawing nitrogen atom, causing a downfield shift.
CH₂ (cyclohexylmethyl) 2.8 - 3.2Multiplet2HThese methylene protons are also adjacent to the nitrogen, resulting in a downfield shift.[2]
CH (cyclohexyl) 1.6 - 1.9Multiplet1HThe methine proton of the cyclohexyl ring.
CH₂ (pentyl) 1.3 - 1.7Multiplet4HThe methylene protons of the pentyl chain.
CH₂ (cyclohexyl) 1.0 - 1.8Multiplet10HThe methylene protons of the cyclohexyl ring will show complex overlapping signals.[3]
CH₃ (pentyl, terminal) 0.9 - 1.1Triplet3HThe terminal methyl group of the pentyl chain.
CH₃ (pentyl, at C2) 1.2 - 1.4Doublet3HThe methyl group at the chiral center of the pentanamine moiety.
Comparative Analysis with Related Structures

To substantiate our predictions, we can compare the expected spectrum with the known ¹H-NMR data of 2-aminopentane and N-methylcyclohexylamine.

  • 2-Aminopentane: The ¹H-NMR spectrum of 2-aminopentane shows the methine proton (CH-NH₂) around 2.8-3.0 ppm and the methyl group at the chiral center as a doublet around 1.1 ppm.[4] The terminal methyl group appears as a triplet around 0.9 ppm.

  • N-methylcyclohexylamine: In N-methylcyclohexylamine, the N-methyl group gives a characteristic sharp singlet around 2.42 ppm. The protons on the cyclohexyl ring appear as a broad multiplet between 1.0 and 2.0 ppm.[2][5]

The N-(cyclohexylmethyl) group in our target molecule will introduce more complex signals for the cyclohexyl protons compared to N-methylcyclohexylamine due to the additional methylene bridge. The protons on this bridge (N-CH₂-cyclohexyl) will be deshielded by the nitrogen.

Experimental Protocol for ¹H-NMR Spectroscopy

To obtain a high-quality ¹H-NMR spectrum of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the N-H protons.[6]

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Apply appropriate relaxation delays to ensure accurate integration.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Visualization of the Analytical Workflow

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms nmr_acq Acquire Spectrum (≥400 MHz) add_tms->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integration Integration phase_baseline->integration analysis Spectral Analysis (Shifts, Multiplicity) integration->analysis

Caption: Workflow for ¹H-NMR analysis.

Section 2: Comparison with Alternative Analytical Techniques

While ¹H-NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques. Here, we compare ¹H-NMR with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride.

Table 2: Comparison of Analytical Techniques

Technique Principle Strengths Limitations Application for Target Compound
¹H-NMR Spectroscopy Nuclear spin transitions in a magnetic field.Provides detailed structural information, including connectivity and stereochemistry. Non-destructive.Lower sensitivity compared to other methods. Complex spectra can be difficult to interpret.Ideal for unambiguous structure confirmation and purity assessment.
HPLC (with UV or MS detection) Differential partitioning of analytes between a mobile and stationary phase.High sensitivity and quantitative accuracy. Suitable for non-volatile and thermally labile compounds.Provides limited structural information on its own. Requires chromophores for UV detection or a mass spectrometer.Excellent for purity determination, quantification in complex matrices, and chiral separations.
GC (with FID or MS detection) Partitioning of volatile analytes between a mobile gas phase and a stationary phase.High resolution and sensitivity. Well-established for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally unstable compounds. Derivatization may be required for polar amines.Can be used for purity analysis, but the hydrochloride salt would require derivatization to increase volatility.
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of amine compounds. For a secondary amine hydrochloride like our target molecule, a reversed-phase HPLC method would be appropriate.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher specificity and sensitivity, Mass Spectrometry (MS) detection.

  • Data Analysis: Quantify the compound by comparing its peak area to that of a known standard.

Gas Chromatography (GC)

GC is another valuable tool for the analysis of volatile and semi-volatile compounds. However, the analysis of amine hydrochlorides by GC can be challenging due to their low volatility and polar nature.

  • Sample Preparation: The hydrochloride salt must be converted to the free base by treatment with a base (e.g., NaOH) followed by extraction into an organic solvent.

  • Derivatization (Optional but Recommended): To improve volatility and peak shape, the free amine can be derivatized, for example, by acylation.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure elution of the compound.

    • Detection: Flame Ionization Detector (FID) for general-purpose detection or Mass Spectrometry (MS) for structural information.

Visualization of Method Selection Logic

Method_Selection cluster_goal Analytical Goal cluster_methods Primary Techniques cluster_application Primary Application goal Characterization of N-(Cyclohexylmethyl)-2-pentanamine HCl nmr ¹H-NMR goal->nmr hplc HPLC-UV/MS goal->hplc gc GC-FID/MS goal->gc nmr_app Structural Elucidation & Confirmation nmr->nmr_app hplc_app Purity & Quantification hplc->hplc_app gc_app Purity (with derivatization) gc->gc_app

Caption: Logic for selecting an analytical method.

Conclusion

The structural analysis of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride is most effectively achieved through a combination of analytical techniques. ¹H-NMR spectroscopy stands as the cornerstone for unambiguous structural confirmation, providing detailed insights into the molecular framework. While a definitive spectrum is not publicly available, a robust prediction based on analogous structures offers valuable guidance for researchers. For quantitative analysis and purity assessment, HPLC provides a sensitive and reliable alternative. GC, while feasible with appropriate sample preparation, is less direct for this non-volatile salt. By understanding the strengths and limitations of each technique, researchers can develop a comprehensive analytical strategy for the characterization of this and similar novel compounds, ensuring the integrity and quality of their scientific endeavors.

References

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7514, N-Methylcyclohexylamine. [Link]

  • HNMR Spectroscopy. OH and NH signals. [Link]

  • Modgraph. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. [Link]

  • Tables For Organic Structure Analysis. 1H NMR Chemical Shifts in Organic Compounds. [Link]

  • National Institute of Standards and Technology. 2-Pentanamine. [Link]

  • Scilit. 1H NMR chemical shifts of gaseous amines. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 529188, 2-Aminopentane, mono-TMS. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0187771). [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • University of Calgary. Spectroscopy Tutorial: Amines. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79019644, 2-cyclohexyl-N-methyl-2-phenylethanamine. [Link]

  • ResearchGate. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11171028, N-(cyclohexylmethyl)ethanamine. [Link]

  • MDPI. Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. [Link]

Sources

Comparative

Purity Analysis of N-(Cyclohexylmethyl)-2-pentanamine Hydrochloride via LC-MS

A Comparative Application Guide for Pharmaceutical Quality Control Executive Summary: The Analytical Verdict In the purity analysis of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride , Liquid Chromatography-Mass Spectro...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Application Guide for Pharmaceutical Quality Control

Executive Summary: The Analytical Verdict

In the purity analysis of N-(Cyclohexylmethyl)-2-pentanamine hydrochloride , Liquid Chromatography-Mass Spectrometry (LC-MS) significantly outperforms Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC-UV.

While GC-MS remains a gold standard for volatile organics, the hydrochloride salt form of this secondary amine induces thermal instability and adsorption issues in the injection port, necessitating time-consuming derivatization. Conversely, HPLC-UV fails to achieve trace-level sensitivity (LOD < 0.05%) due to the molecule's lack of a strong chromophore.

Recommendation: Adopt LC-ESI-MS/MS (positive mode) as the primary release method. It offers a "dilute-and-shoot" workflow with 100x greater sensitivity than UV and 3x higher throughput than GC-MS.

The Analytical Challenge

To design a robust protocol, we must first deconstruct the analyte's physicochemical barriers:

  • Molecule: N-(Cyclohexylmethyl)-2-pentanamine HCl.

  • Class: Secondary Amine Salt.

  • Structural Obstacles:

    • Lack of Chromophore: The cyclohexyl and pentyl groups are aliphatic. There is no conjugated

      
      -system, rendering UV detection at standard wavelengths (254 nm) impossible and requiring low-wavelength detection (200-210 nm), which suffers from high solvent noise.
      
    • Silanol Interactions: Secondary amines are notorious for interacting with residual silanols on silica-based columns, leading to severe peak tailing.

    • Thermal Lability (Salt): As a hydrochloride salt, direct injection into a hot GC inlet often leads to disproportionation or degradation unless the free base is liberated or derivatized.

Comparative Performance Analysis

The following data summarizes the performance metrics of the three primary analytical candidates.

Table 1: Method Performance Matrix
FeatureLC-MS (Recommended) GC-MS HPLC-UV (210 nm)
Sample Prep Simple Dilution (Water/MeOH)Extraction + Derivatization (BSTFA)Simple Dilution
Analysis Time 8–12 mins30–45 mins (including prep)15–20 mins
Limit of Detection (LOD) 0.5 ng/mL 10 ng/mL>1000 ng/mL
Linearity (

)
> 0.999> 0.995> 0.990
Selectivity High (m/z specific)High (EI fragmentation)Low (Non-specific absorption)
Risk Factor Matrix Suppression (manageable)Incomplete DerivatizationSolvent interference/Drift

Detailed Methodology: LC-MS Protocol

This protocol utilizes Electrospray Ionization (ESI) in positive mode. The acidic mobile phase serves two purposes: it ensures the amine remains protonated for maximum MS sensitivity and suppresses silanol activity on the column to improve peak shape.

Reagents & Materials
  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.[1]

  • Modifier: Formic Acid (FA) or Ammonium Formate (buffers pH to ~3.0).

  • Column: C18 with steric protection or hybrid particles (e.g., Waters XBridge BEH C18 or Agilent ZORBAX Eclipse Plus C18), 2.1 x 100 mm, 1.8 µm.

Instrument Parameters
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidProton source for

generation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic eluent for hydrophobic resolution.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Column Temp 40°CReduces viscosity; improves mass transfer (sharper peaks).
Injection Vol 2–5 µLLow volume prevents peak broadening.
Gradient Profile
  • 0.0 min: 5% B (Equilibration)

  • 1.0 min: 5% B

  • 6.0 min: 95% B (Elution of impurities)

  • 7.5 min: 95% B (Wash)

  • 7.6 min: 5% B (Re-equilibration)

Mass Spectrometry Settings (ESI+)
  • Scan Mode: SIM (Selected Ion Monitoring) for Quantitation; Full Scan (100–500 m/z) for Purity Profiling.

  • Target Ion:

    
    . (Calculate exact mass: C12H25N = 183.34  g/mol . Target m/z 
    
    
    
    184.2).
  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 350°C.

Experimental Workflow & Logic

The following diagram illustrates the critical decision pathways and the LC-MS workflow, highlighting the "Self-Validating" checkpoints (SST).

G cluster_Prep Sample Preparation cluster_LCMS LC-MS Analysis cluster_Validation Self-Validating System (SST) Start Sample: N-(Cyclohexylmethyl)-2-pentanamine HCl Dilution Dilute in 50:50 MeOH:H2O (Avoids salt precipitation) Start->Dilution Filter 0.2 µm PTFE Filter Dilution->Filter Separation C18 Separation (Acidic pH suppresses silanols) Filter->Separation Ionization ESI+ Source (Protonation of 2° Amine) Separation->Ionization Detection MS Detection (SIM) m/z 184.2 Ionization->Detection SST_Check Check Peak Tailing < 1.5 Check S/N > 10 Detection->SST_Check Pass Release Results SST_Check->Pass Pass Fail Troubleshoot: Check Column Age/Buffer SST_Check->Fail Fail

Caption: Workflow for LC-MS analysis with integrated System Suitability Testing (SST) logic.

Comparison with Alternatives: Why LC-MS Wins

The GC-MS Pitfall (Derivatization)

While GC-MS is robust, the amine hydrochloride salt is not volatile. Injecting it directly leads to "ghost peaks" from thermal degradation in the injector liner.

  • The Fix: You must perform a liquid-liquid extraction (alkaline pH) to free-base the amine, followed by derivatization with trifluoroacetic anhydride (TFAA) or BSTFA to protect the amine hydrogen.

  • The Cost: This adds 30–60 minutes per sample and introduces variability (recovery errors).

The HPLC-UV Pitfall (Sensitivity)

N-(Cyclohexylmethyl)-2-pentanamine has a UV cutoff near 200 nm.

  • The Consequence: At 210 nm, mobile phase absorption (especially if using formate/acetate buffers) creates a high baseline. To see the peak, you must inject high concentrations, which overloads the column and worsens tailing. LC-MS detects the mass, not the light absorption, bypassing this entirely.

Self-Validating System: Quality Assurance

To ensure the protocol is trustworthy, every run must include a System Suitability Test (SST) . Do not proceed with sample analysis unless these criteria are met:

  • Peak Tailing Factor (

    
    ):  Must be 
    
    
    
    .
    • Why? Higher tailing indicates secondary interactions with the column, compromising integration accuracy.

  • Signal-to-Noise (S/N): Sensitivity check using a standard at the Limit of Quantitation (LOQ). S/N must be

    
    .
    
  • Retention Time Precision:

    
     min variability over 5 injections.
    

References

  • Agilent Technologies. (2020). Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Metabolites.[2] Retrieved from

  • BenchChem. (2025).[1][3] Application Notes and Protocols for GC-MS Analysis of Secondary Amines. Retrieved from

  • Niessen, W.M.A. (2011). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry. Retrieved from

  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS: A Comparative Guide for Impurity Analysis. Retrieved from

  • Thermo Fisher Scientific. (2021). Highly sensitive LC-MS/MS solution for quantitation of impurities.[4] Retrieved from

Sources

Validation

Technical Comparison Guide: Solid-State Characterization of N-(Cyclohexylmethyl)-2-pentanamine Hydrochloride

This guide serves as a technical resource for researchers characterizing N-(Cyclohexylmethyl)-2-pentanamine hydrochloride . Due to the specific nature of this secondary amine, this guide synthesizes crystallographic prin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers characterizing N-(Cyclohexylmethyl)-2-pentanamine hydrochloride . Due to the specific nature of this secondary amine, this guide synthesizes crystallographic principles observed in close structural analogs (such as dicyclohexylamine hydrochloride and N-ethyl-2-pentanamine hydrochloride) to provide a predictive and comparative framework for solid-state selection.[1]

[1]

Executive Summary

In drug development and organic synthesis, N-(Cyclohexylmethyl)-2-pentanamine hydrochloride represents a critical secondary amine scaffold.[1] Its physicochemical behavior is dominated by the interplay between the lipophilic cyclohexyl/pentyl chains and the polar ammonium-chloride ionic core.[1]

This guide compares the Hydrochloride (HCl) salt against the Free Base and Tartrate forms. While the free base typically exists as a volatile oil or low-melting solid prone to oxidation, the HCl salt offers a stable crystalline lattice suitable for X-ray diffraction (XRD) studies, absolute configuration determination, and pharmaceutical formulation.[1]

Crystallographic Profile & Structural Logic[1]

The Hydrochloride Salt Architecture

The HCl salt of N-(Cyclohexylmethyl)-2-pentanamine crystallizes via charge-assisted hydrogen bonding.[1] Based on structural analogs like N-cyclohexylcyclohexanaminium chloride [1], the crystal lattice is governed by the following mechanistic pillars:

  • Protonation Site: The secondary amine nitrogen is protonated (

    
    ), acting as a hydrogen bond donor.
    
  • Chloride Bridging: The chloride ion (

    
    ) acts as a bridge, accepting hydrogen bonds from the ammonium protons.[1] This typically forms infinite 1D zigzag chains  or dimeric rings  (
    
    
    
    motifs) running parallel to the crystallographic axes.
  • Packing Efficiency: The bulky cyclohexyl group and the flexible pentyl chain drive the molecule into a lower-symmetry space group, typically Monoclinic (

    
    )  for racemates or Orthorhombic (
    
    
    
    )
    for pure enantiomers.[1]
Comparative Data: HCl vs. Alternatives

The following table contrasts the solid-state properties of the HCl salt with common alternatives.

FeatureHydrochloride Salt (Target) Free Base L-Tartrate Salt
State (RT) Crystalline Solid (White/Off-white)Liquid / Low-MP SolidCrystalline Solid
Crystal System Monoclinic / OrthorhombicN/A (Amorphous/Liquid)Orthorhombic
Melting Point High (>150°C, sharp)Low (<25°C or oil)High (>160°C)
Hygroscopicity Moderate (Water soluble)Hydrophobic (Immiscible)Low (Non-hygroscopic)
XRD Utility High (Heavy atom Cl facilitates phasing)NoneHigh (Absolute config.)[1][2][3][4]
Primary Interaction Ionic + H-Bond (

)
Van der WaalsH-Bond Network

Expert Insight: For initial structural elucidation, the HCl salt is superior due to the "heavy atom effect" of Chlorine, which aids in solving the phase problem during X-ray data reduction. However, for chiral resolution of the 2-pentanamine center, the Tartrate salt is the preferred alternative due to its ability to form diastereomeric crystals.[1]

Experimental Protocol: Single Crystal Growth

Objective: Obtain diffraction-quality crystals of N-(Cyclohexylmethyl)-2-pentanamine HCl.

Method: Slow Vapor Diffusion

This method is chosen to minimize kinetic trapping and encourage thermodynamic crystal growth, essential for resolving the flexible pentyl chain disorder.

Reagents:

  • Analyte: 50 mg N-(Cyclohexylmethyl)-2-pentanamine HCl.[1]

  • Solvent (Good): Methanol or Ethanol (absolute).[1]

  • Anti-solvent (Poor): Diethyl Ether or Hexane.

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 mg of the HCl salt in the minimum amount of Methanol (approx. 0.5 - 1.0 mL) in a small inner vial (GC vial). Ensure the solution is clear; filter through a 0.22 µm PTFE filter if necessary.

  • Setup: Place the open inner vial inside a larger outer jar (scintillation vial).

  • Diffusion: Carefully add 3–5 mL of Diethyl Ether to the outer jar, ensuring it does not spill into the inner vial.

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvesting: Monitor for 3–7 days. Crystals will form as the ether vapor diffuses into the methanol, slowly lowering solubility.

  • Mounting: Harvest crystals under Paratone-N oil and flash-cool to 100K in a liquid nitrogen stream to reduce thermal motion of the alkyl chains.

Structural Visualization & Logic Flow[1]

The following diagram illustrates the structural hierarchy and the decision-making process for selecting the HCl salt for X-ray analysis.

G Start N-(Cyclohexylmethyl)-2-pentanamine (Secondary Amine) Decision Select Solid Form Start->Decision FreeBase Free Base (Liquid/Oil) Decision->FreeBase No modification SaltScreen Salt Screening Decision->SaltScreen Crystallization Analysis X-Ray Diffraction (Heavy Atom Phasing) FreeBase->Analysis Not Suitable HCl_Path Reaction with HCl (Methanol/Ether) SaltScreen->HCl_Path Standard Char. Tartrate_Path Reaction with L-Tartaric Acid SaltScreen->Tartrate_Path Chiral Res. HCl_Result HCl Salt Crystal (Monoclinic P21/c) HCl_Path->HCl_Result Tartrate_Result Tartrate Salt Crystal (Chiral Resolution) Tartrate_Path->Tartrate_Result Packing Packing Motif: NH...Cl Charge-Assisted Zigzag Chains HCl_Result->Packing Dominant Force Packing->Analysis

Caption: Workflow for selecting the HCl salt to achieve ordered packing via charge-assisted hydrogen bonds.

Critical Analysis of Crystallographic Data[4]

When analyzing the X-ray data for this compound, researchers should verify the following parameters to ensure the model's validity (Trustworthiness):

  • Chirality Check: The 2-pentanamine moiety contains a chiral center.[1][5]

    • If the starting material was racemic , the space group must be centrosymmetric (e.g.,

      
      ).[1]
      
    • If the material was enantiopure , the space group must be non-centrosymmetric (e.g.,

      
      ).[1]
      
    • Self-Validation: Check the Flack parameter. For the HCl salt (containing Cl), the anomalous signal is strong enough to determine absolute configuration if the crystal is enantiopure.

  • Disorder: The pentyl chain is flexible. Expect higher thermal ellipsoids at the terminal methyl carbons. High-quality data collection at 100K is mandatory to resolve this.

  • Hydrogen Bonding Geometry:

    • Look for

      
       distances in the range of 3.10 – 3.25 Å .
      
    • Verify the

      
       angle is close to 160–180°, indicating a strong, linear hydrogen bond [1].
      

References

  • Pourayoubi, M., & Negari, M. (2010).[6] Crystal structure of N-cyclohexylcyclohexanaminium chloride. PMC (PubMed Central). Link

  • BenchChem. (2025).[5] N-Ethyl-2-pentanamine Hydrochloride: A Versatile Building Block in Organic Synthesis.[1][5] BenchChem Application Notes. Link

  • Gajda, K., et al. (2016).[4] N,N-Dicyclohexylnitramine.[1][3][4] IUCrData. Link

  • Hosten, E. C., & Betz, R. (2021).[7] The crystal structure of N-(4-(cyclohexylimino)pent-2-en-2-yl)cyclohexanamine. Zeitschrift für Kristallographie.[7] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(Cyclohexylmethyl)-2-pentanamine hydrochloride

Introduction: The "Salt" Fallacy As researchers, we often treat hydrochloride salts as inherently safer than their free-base amine counterparts due to reduced volatility. This is a dangerous misconception when handling N...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Salt" Fallacy

As researchers, we often treat hydrochloride salts as inherently safer than their free-base amine counterparts due to reduced volatility. This is a dangerous misconception when handling N-(Cyclohexylmethyl)-2-pentanamine hydrochloride . While the vapor pressure is lower, the dust inhalation hazard and contact toxicity remain critical risks.

This compound features a lipophilic cyclohexyl-pentyl motif. This structure suggests enhanced bioavailability and skin permeability compared to smaller, polar amines. Consequently, standard "lab coat and glasses" protocols are insufficient. This guide implements a Defensive Handling Strategy , treating the substance as a potent irritant with unknown systemic toxicity (Category 2/3 equivalent) until specific IC50 data proves otherwise.

Hazard Profiling & Risk Assessment

Before selecting PPE, we must understand the specific molecular behavior of this amine salt.

Hazard ClassGHS Code (Predicted)Mechanism of ActionOperational Risk
Acute Toxicity (Oral) H302 Systemic absorption via mucous membranes.Hand-to-mouth transfer from contaminated gloves; dust inhalation.
Skin/Eye Irritant H315 / H319 Acidic hydrolysis upon contact with moisture (sweat/tears).Severe dermatitis; corneal opacity if not rinsed immediately.
STOT-SE H335 Respiratory tract irritation.[1][2]Inhalation of airborne fines during weighing.
Reactivity N/AIncompatible with strong oxidizers and bases.[3]Liberation of volatile free amine (odor/toxicity) if mixed with base.

Critical Warning: Do not mix amine salts with bleach (sodium hypochlorite) during cleanup. This generates chloramines, which are highly toxic and potentially explosive gases.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on barrier breakthrough physics rather than minimum compliance.

Hand Protection: The "Double-Shell" Protocol

The lipophilic nature of the cyclohexyl group allows this molecule to permeate standard nitrile faster when in solution (e.g., DCM or Methanol).

  • Inner Layer: 4 mil Nitrile (Inspection White/Blue). Acts as the biological barrier.

  • Outer Layer: 5-8 mil Nitrile (Textured). Acts as the mechanical barrier and sacrificial layer against solvents.

  • Change Frequency: Immediately upon splash; every 60 minutes during active handling.

Respiratory & Eye Protection[1][4][5][6]
  • Primary Engineering Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Solids Handling (Outside Hood): NOT RECOMMENDED. If unavoidable, use a P100 Particulate Respirator .

  • Eye Protection: Chemical Splash Goggles (Indirect Venting). Safety glasses are insufficient due to the risk of airborne dust entering from the side.

PPE Selection Logic Flow

The following diagram illustrates the decision process for selecting PPE based on the state of matter and operation.

PPE_Selection Start Start: Define Operation State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid Solution (DCM/MeOH) State->Liquid Weighing Weighing / Aliquoting Solid->Weighing DustRisk Is Dust Generation Likely? Weighing->DustRisk No (Closed Transfer) No (Closed Transfer) DustRisk->No (Closed Transfer) No Yes (Open Weighing) Yes (Open Weighing) DustRisk->Yes (Open Weighing) Yes SplashRisk Splash Potential? Liquid->SplashRisk Low Low SplashRisk->Low Low High (Heating/Pouring) High (Heating/Pouring) SplashRisk->High (Heating/Pouring) High Level1 Level 1 PPE: Safety Glasses + Lab Coat + Single Nitrile Gloves Level2 Level 2 PPE: Splash Goggles + Double Nitrile + Fume Hood Required Level3 Level 3 PPE: Level 2 + P100 Respirator + Tyvek Sleeves No (Closed Transfer)->Level1 Yes (Open Weighing)->Level3 Low->Level2 High (Heating/Pouring)->Level2

Caption: Decision logic for PPE selection based on physical state and operational risk factors.

Operational Protocols

Weighing & Transfer (The High-Risk Step)

Amine hydrochloride salts are prone to static charging , causing the powder to "jump" or disperse unexpectedly.

  • Static Neutralization: Use an ionizing bar or antistatic gun on the spatula and weigh boat before transfer.

  • Draft Shielding: Ensure the analytical balance draft shield is closed.

  • Technique: Do not dump. Tap the spatula gently. If powder adheres to the spatula, do not flick it; wash it off into the reaction vessel with solvent.

Solubilization

When dissolving N-(Cyclohexylmethyl)-2-pentanamine hydrochloride:

  • Exotherm Check: Add solvent slowly. Amine salts can exhibit mild exothermic heats of solution.

  • Order of Addition: Add the solid to the vessel first, then add the solvent. This prevents "puffing" of dry powder out of the flask.

Emergency Response & Disposal

Spill Cleanup Workflow

Do not rush. A dry spill is manageable; a wet spill spreads contamination.

Spill_Response Spill Spill Detected Type Spill Type? Spill->Type Dry Dry Powder Type->Dry Wet Liquid / Solution Type->Wet Cover Cover with Wet Paper Towel (Prevents Dust) Dry->Cover Scoop Scoop into Waste Container Cover->Scoop Wipe Wipe Surface with Weak Acid (1% Acetic Acid) Scoop->Wipe Disposal Dispose as Hazardous Chemical Waste Wipe->Disposal Absorb Apply Inert Absorbent (Vermiculite/Sand) Wet->Absorb Collect Collect Debris Absorb->Collect Collect->Disposal

Caption: Step-by-step workflow for containing and cleaning dry vs. wet spills.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation:

    • Solid Waste: Place contaminated weighing boats, gloves, and paper towels in a dedicated solid waste bin.

    • Liquid Waste: Dispose of solutions in the Organic Waste stream.

    • Prohibition: NEVER mix with Oxidizing Waste (Nitric acid, Peroxides) or Bleach.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • PubChem. (n.d.).[4] Compound Summary for Amine Hydrochlorides (General). National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Cyclohexylmethyl)-2-pentanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(Cyclohexylmethyl)-2-pentanamine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.